molecular formula C9H8N2O3 B180663 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 129912-15-8

7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B180663
CAS No.: 129912-15-8
M. Wt: 192.17 g/mol
InChI Key: MGQAEKZHTQUATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a high-purity chemical intermediate designed for advanced research and development. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in several marketed drugs and known for its diverse biological activities . This specific carboxylic acid derivative serves as a versatile building block for the synthesis of novel compounds, particularly through the formation of amide bonds for structure-activity relationship (SAR) studies . Research into analogous compounds highlights the potential of this scaffold in developing potent agents against infectious diseases. Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional, low nanomolar potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, making them a promising class for anti-tuberculosis drug discovery . Furthermore, the core structure is extensively explored in oncology research, with related compounds showing potent antiproliferative activity against various human cancer cell lines, such as neuroblastoma, liver cancer, breast cancer, and lung cancer . The methoxy substitution at the 7-position is a strategic modification that can fine-tune the compound's physicochemical properties, potency, and pharmacokinetic profile. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQAEKZHTQUATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602153
Record name 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129912-15-8
Record name 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of the key intermediate, 2-amino-4-methoxypyridine, followed by a cyclization reaction to form the imidazo[1,2-a]pyridine core, and culminating in the hydrolysis of the corresponding ester to yield the final carboxylic acid.

Core Synthesis Route

The synthesis pathway for this compound involves the following key transformations:

  • Synthesis of 2-Amino-4-methoxypyridine: This starting material is prepared from 4-chloropyridin-2-amine via a nucleophilic aromatic substitution reaction with sodium methoxide.

  • Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate: The core imidazo[1,2-a]pyridine scaffold is constructed through the cyclization of 2-amino-4-methoxypyridine with ethyl bromopyruvate.

  • Synthesis of this compound: The final step involves the hydrolysis of the ethyl ester intermediate to the desired carboxylic acid.

The overall synthesis workflow is depicted in the following diagram:

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 2-Amino-4-methoxypyridine cluster_step2 Step 2: Cyclization to Imidazo[1,2-a]pyridine Core cluster_step3 Step 3: Hydrolysis to Carboxylic Acid A 4-Chloropyridin-2-amine C 2-Amino-4-methoxypyridine A->C Nucleophilic Aromatic Substitution B Sodium Methoxide B->C E Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate C->E Cyclization D Ethyl Bromopyruvate D->E G This compound E->G Ester Hydrolysis F Lithium Hydroxide F->G

Caption: Overall synthesis workflow.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-4-methoxypyridine

This procedure details the synthesis of the starting material from 4-chloropyridin-2-amine.

Reaction Scheme:

4-Chloropyridin-2-amine + Sodium Methoxide → 2-Amino-4-methoxypyridine

Experimental Protocol:

  • In a sealed reaction tube, dissolve 4-chloropyridin-2-amine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).

  • Heat the reaction mixture at 145 °C for 6 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 10% solution of dichloromethane in methanol as the eluent.

  • This procedure is expected to yield 2-amino-4-methoxypyridine as an off-white solid.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-Chloropyridin-2-amineC₅H₅ClN₂128.5610 g78.1
Sodium MethoxideCH₃NaO54.0250 mL (1 M)50
2-Amino-4-methoxypyridineC₆H₈N₂O124.14--
Expected Yield ~7.7 g ~79%
Step 2: Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

This step describes the formation of the imidazo[1,2-a]pyridine ring system through cyclization.

Reaction Scheme:

2-Amino-4-methoxypyridine + Ethyl Bromopyruvate → Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

Experimental Protocol:

  • To a solution of 2-amino-4-methoxypyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Equivalents
2-Amino-4-methoxypyridineC₆H₈N₂O124.141
Ethyl BromopyruvateC₅H₇BrO₃195.011.1
Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₃220.23-
Expected Yield ~50-70%
Step 3: Synthesis of this compound

The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

Reaction Scheme:

Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate → this compound

Experimental Protocol:

  • Dissolve ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a 3:1 mixture of ethanol and water.

  • Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 N hydrochloric acid (HCl).

  • The resulting precipitate is the desired product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[1]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Equivalents
Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₃220.231
Lithium HydroxideLiOH23.952-3
This compoundC₉H₈N₂O₃192.17-
Expected Yield Up to 90% [1]

Data Summary

The following table summarizes the key quantitative data for the synthesis route. Please note that the yields are based on analogous reactions and may vary.

StepProductTypical Yield (%)Key Reaction Conditions
12-Amino-4-methoxypyridine~79%1 M Sodium methoxide in methanol, 145 °C, 6 h
2Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate50-70%Anhydrous ethanol, reflux, 4-6 h
3This compoundUp to 90%[1]3:1 Ethanol/Water, LiOH, reflux, overnight

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key intermediates and transformations.

Logical_Relationship Logical Progression of Synthesis Start Commercially Available 4-Chloropyridin-2-amine Intermediate1 Key Intermediate: 2-Amino-4-methoxypyridine Start->Intermediate1 Nucleophilic Substitution Intermediate2 Ester Intermediate: Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate Intermediate1->Intermediate2 Cyclization Reaction FinalProduct Final Product: This compound Intermediate2->FinalProduct Ester Hydrolysis

Caption: Logical progression of the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of experimental data, this guide primarily presents computationally predicted values to aid in the initial assessment and handling of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that these values are computationally predicted and should be confirmed by experimental analysis for rigorous research and development applications.

PropertyValue (Predicted)Data Source
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol PubChemLite[1]
XlogP 1.6PubChemLite[1]
Monoisotopic Mass 192.0535 DaPubChemLite[1]
Boiling Point No Data Available-
Melting Point No Data Available-
Aqueous Solubility No Data Available-
pKa No Data Available-

Experimental Protocols

For accurate characterization, the following established experimental protocols are recommended for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid.[2][3]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • The sample of this compound (finely powdered and dry)

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground into a powder.[3]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

  • Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.[5]

  • Measurement: The loaded capillary tube is inserted into the heating block of the apparatus. The sample is observed through the magnifying lens as the temperature rises.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[4] For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[5]

Determination of pKa by Potentiometric Titration

This protocol describes a precise method for determining the acid dissociation constant (pKa) of a compound in solution.[6][7][8]

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Solution of the sample compound in a suitable solvent (e.g., water or a co-solvent if solubility is low)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • System Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent in a beaker with a magnetic stir bar. The solution should be purged with an inert gas to remove dissolved carbon dioxide.[6]

  • Titration: The pH electrode is immersed in the sample solution, and the initial pH is recorded. The titrant (strong base for an acidic sample) is added in small, precise increments from the burette.

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[3]

Biological Context and Visualization

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential as anticancer agents, with some showing inhibitory activity against the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 CellGrowth Cell Growth & Survival Downstream->CellGrowth Promotes

Caption: AKT/mTOR signaling pathway with potential inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of a compound's melting point.

MeltingPoint_Workflow start Start prep Sample Preparation (Dry & Grind) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (Determine approx. range) setup->heat_fast heat_slow Slow Heating (1-2 °C/min near m.p.) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range (Onset to Completion) observe->record end End record->end

Caption: Experimental workflow for melting point determination.

References

In-Depth Technical Guide: 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and explores its potential biological significance. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities. This guide serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives.

Chemical Identity and Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position suggests potential for specific molecular interactions and metabolic pathways.

PropertyValueSource
CAS Number 129912-15-8[1]
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
Appearance White to off-white solid[3]
Purity ≥95%[2]
Storage Sealed in dry, Room Temperature[2]

Note: Some properties are predicted or sourced from chemical suppliers and may require experimental verification.

Synthesis and Experimental Protocols

The synthesis of this compound follows a well-established route for the formation of the imidazo[1,2-a]pyridine core, which typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Synthesis of the Key Intermediate: 2-Amino-4-methoxypyridine

The precursor, 2-amino-4-methoxypyridine (CAS: 10201-73-7), is a critical starting material.[4]

  • Reaction Scheme: A common method involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 4-position of a 2-aminopyridine with a methoxide source.[4]

  • Experimental Protocol (General):

    • To a solution of 2-amino-4-chloropyridine in a suitable solvent (e.g., methanol), add a solution of sodium methoxide.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 2-amino-4-methoxypyridine.

Synthesis of this compound
  • Reaction Scheme: The cyclization is achieved by reacting 2-amino-4-methoxypyridine with an α-ketoacid derivative, such as bromopyruvic acid.

  • Proposed Experimental Protocol:

    • Dissolve 2-amino-4-methoxypyridine in a suitable solvent, such as ethanol or methanol.

    • To this solution, add an equimolar amount of bromopyruvic acid.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

    • Upon completion of the reaction, cool the mixture to room temperature, which may induce precipitation of the product.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

G cluster_0 Synthesis Workflow 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine Reaction Mixture Reaction Mixture 2-Amino-4-methoxypyridine->Reaction Mixture Bromopyruvic Acid Bromopyruvic Acid Bromopyruvic Acid->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Reflux Reflux Workup and Purification Workup and Purification Reflux->Workup and Purification Cooling & Isolation This compound This compound Workup and Purification->this compound Reaction Mixture->Reflux Heat

Proposed synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]

Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[7] The COX pathway is a critical component of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins.

G cluster_1 Potential Anti-inflammatory Signaling Pathway Cellular_Stimuli Cellular Stimuli (e.g., Inflammation) Arachidonic_Acid Arachidonic Acid Cellular_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammatory_Response Inflammatory Response Prostaglandins->Inflammatory_Response Target_Compound 7-Methoxyimidazo[1,2-a]pyridine- 2-carboxylic acid Target_Compound->COX_Enzymes Potential Inhibition

Hypothesized inhibition of the COX pathway.

Conclusion for Drug Development Professionals

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features are amenable to synthetic modification, allowing for the exploration of structure-activity relationships. The established biological potential of the imidazo[1,2-a]pyridine core, particularly in the context of inflammation and oncology, warrants further investigation of this specific derivative. This guide provides the foundational chemical and synthetic information necessary to initiate such research endeavors. Future work should focus on the experimental validation of the proposed synthesis, comprehensive characterization of the compound's physicochemical properties, and in-depth biological screening to elucidate its mechanism of action and therapeutic potential.

References

The Multifaceted Biological Activities of 7-Methoxy Substituted Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs.[1] The introduction of a methoxy group at the 7-position has been shown to modulate the biological activity of these compounds, leading to a wide range of therapeutic potentials, including anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of 7-methoxy substituted imidazo[1,2-a]pyridines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

7-methoxy substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, including those with 7-methoxy substitutions and related analogues that provide important structure-activity relationship insights.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine 5HCC1937 (Breast Cancer)45[2][3][4]
Imidazo[1,2-a]pyridine 6HCC1937 (Breast Cancer)47.7[2][3][4]
Imidazo[1,2-a]pyridine 7HCC1937 (Breast Cancer)79.6[2][3][4]
Imidazo[1,2-a]pyridine 3dMCF-7 (Breast Cancer)43.4[5]
Imidazo[1,2-a]pyridine 4dMCF-7 (Breast Cancer)39.0[5]
Imidazo[1,2-a]pyridine 3dMDA-MB-231 (Breast Cancer)35.9[5]
Imidazo[1,2-a]pyridine 4dMDA-MB-231 (Breast Cancer)35.1[5]
Imidazo[1,2-a]pyridine HB9A549 (Lung Cancer)50.56[6][7]
Imidazo[1,2-a]pyridine HB10HepG2 (Liver Cancer)51.52[6][7]
Thiazole-substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[8]
Thiazole-substituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer)0.21[8]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
3-{1-[(4-fluorophenyl)sulfonyl]- 1H-pyrazol- 3-yl}-2-methylimidazo[1,2-a]pyridinePIK3CA0.67[8]
Thiazole-substituted imidazo[1,2-a]pyridinePIK3CA0.0028[8]
Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole substituentPI3Kα0.002[8]
Imidazo[4,5-c]pyridine derivative 9PARP0.0086[9]
Imidazo[4,5-b]pyridine 20Methionyl-tRNA synthetase< 0.05[9]

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential to combat bacterial and mycobacterial infections. Certain derivatives have shown potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Antimicrobial Data

Table 3: Antimicrobial and Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine 1M. tuberculosis H37Rv0.027[10]
Imidazo[1,2-a]pyridine 2M. tuberculosis H37Rv6.25[10]
Imidazo[1,2-a]pyridine 3M. tuberculosis H37Rv0.78[10]
Imidazo[1,2-a]pyridine 5M. tuberculosis H37Rv0.0625[10]
Imidazo[1,2-a]pyridine 6M. tuberculosis H37Rv<0.016[10]
Imidazo[1,2-a]pyridine 8M. tuberculosis H37Rv13.74[10]
Imidazo[1,2-a]pyridine IPA-6M. tuberculosis H37Rv0.05[10]
Imidazo[1,2-a]pyridine IPA-9M. tuberculosis H37Rv0.4[10]
Imidazo[1,2-a]pyridine IPS-1M. tuberculosis H37Rv0.4[10]
Imidazo[4,5-b]pyridine derivative 6Bacillus cereus31.25[11]
Imidazo[4,5-b]pyridine derivative 6Escherichia coli62.5[11]

Key Signaling Pathways

The biological effects of 7-methoxy substituted imidazo[1,2-a]pyridines are often mediated through their interaction with critical intracellular signaling pathways that regulate cell fate.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR.[8] This inhibition leads to decreased cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-methoxy substituted imidazo[1,2-a]pyridines.

General Experimental Workflow

The discovery and development of novel imidazo[1,2-a]pyridine-based therapeutic agents typically follow a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Cytotoxicity Assays Cytotoxicity Assays In Vitro Assays->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays In Vitro Assays->Antimicrobial Assays Kinase Inhibition Assays Kinase Inhibition Assays In Vitro Assays->Kinase Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Antimicrobial Assays->Mechanism of Action Studies

References

Spectroscopic and Structural Elucidation of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document combines predicted data with comparative analysis of structurally similar compounds to offer a detailed characterization. The guide includes methodologies for spectroscopic analysis and visual representations of synthetic and analytical workflows.

Mass Spectrometry (MS)

Data Presentation: Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross-section values for various adducts of this compound. These predictions are useful for targeted analysis in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.06078136.5
[M+Na]⁺215.04272147.5
[M-H]⁻191.04622138.2
[M+NH₄]⁺210.08732155.8
[M+K]⁺231.01666145.1
[M+H-H₂O]⁺175.05076129.9
[M+HCOO]⁻237.05170158.9
[M+CH₃COO]⁻251.06735179.7
[M+Na-2H]⁻213.02817143.3
[M]⁺192.05295140.3
[M]⁻192.05405140.3

Data sourced from PubChem.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To obtain experimental mass spectrometry data, a high-resolution mass spectrometer, such as a Q Exactive™ Plus Orbitrap mass spectrometer, can be utilized.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although specific experimental NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (Proton NMR)

The expected proton NMR spectrum would show distinct signals for the aromatic protons on the imidazopyridine core, the methoxy group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings, the methoxy carbon, and the carbonyl carbon of the carboxylic acid would be observed in distinct regions of the spectrum.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

  • Referencing: Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic system.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000
C=O (Carboxylic Acid)1725-1700Strong
C=N and C=C (Aromatic)1650-1450
C-O (Ether and Carboxylic Acid)1300-1000

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing Workflows

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The following diagram illustrates a general synthetic pathway.

G General Synthetic Pathway for Imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine G Spectroscopic Analysis Workflow Synthesized_Compound Synthesized Compound MS Mass Spectrometry (MS) Synthesized_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR Purity_Confirmation Purity Confirmation (e.g., HPLC) Synthesized_Compound->Purity_Confirmation Structural_Elucidation Structural Elucidation MS->Structural_Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation Purity_Confirmation->Structural_Elucidation G Imidazo[1,2-a]pyridines in Drug Discovery Library_Synthesis Library Synthesis of Imidazo[1,2-a]pyridines HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Potential Therapeutic Targets of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the imidazopyridine class, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on its activity as a modulator of the GABA-A receptor. While the broader imidazo[1,2-a]pyridine scaffold has shown promise in various therapeutic areas, including oncology and anti-inflammatory applications, the available data for the 7-methoxy-2-carboxylic acid derivative points towards its potential in the realm of neuroscience. This document consolidates the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Core Therapeutic Target: GABA-A Receptor Modulation

The principal therapeutic target identified for this compound and its derivatives is the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system (CNS). Their modulation is a well-established strategy for the treatment of anxiety disorders, epilepsy, and sleep disorders.

Derivatives of this compound have been investigated for their regulatory function on the GABA-A receptor, specifically as positive allosteric modulators (PAMs).[1] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This enhancement of inhibitory signaling is the basis for the anxiolytic, sedative, and anticonvulsant effects of many drugs targeting this receptor.

The methoxy group at the 7-position is suggested to improve the metabolic stability of the compound, a desirable characteristic for CNS-targeting agents.[4]

Potential Applications in Central Nervous System (CNS) Disorders

Given its activity at the GABA-A receptor, this compound is a promising candidate for the development of therapeutics for a range of CNS disorders. The imidazo[1,2-a]pyrimidine scaffold, a close structural relative, has been successfully explored for developing functionally selective GABA-A α2/α3 subtype agonists for the treatment of anxiety with minimal sedative effects.[3][5] This suggests that derivatives of this compound could also be tailored to achieve subtype selectivity, potentially leading to improved side-effect profiles compared to non-selective benzodiazepines.

Other Potential Therapeutic Avenues

While the primary focus for this specific molecule is on CNS applications, the broader imidazopyridine scaffold has demonstrated a wide range of biological activities. It is plausible that this compound or its derivatives could exhibit activity in other therapeutic areas.

Anticancer Potential

Various imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents.[6][7][8] Some studies have highlighted their ability to interfere with critical signaling pathways involved in tumor development and metastasis. For instance, certain derivatives have been shown to inhibit STAT3 phosphorylation, a key signaling node in many cancers.[7][9] A Chinese patent suggests that this compound may have applications related to the Wnt signaling pathway, which is often dysregulated in cancer.[10]

Anti-inflammatory Activity

The imidazopyridine nucleus is also present in compounds exhibiting anti-inflammatory properties.[11] Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.[11] The mechanism for this activity may involve the modulation of inflammatory signaling pathways such as NF-κB and STAT3.[12]

Quantitative Data

Experimental Protocols

This section outlines the general methodologies that would be employed to characterize the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common starting point is the appropriate 2-aminopyridine derivative.

General Synthetic Scheme:

Synthesis A 2-amino-4-methoxypyridine C Cyclization A->C B Ethyl bromopyruvate B->C D Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate C->D Reflux E Hydrolysis D->E Base (e.g., NaOH) F This compound E->F GABA_Assay A Prepare Xenopus oocytes B Inject cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2) A->B C Incubate for 2-5 days B->C D Two-electrode voltage-clamp recording C->D E Apply GABA (EC10 concentration) D->E F Co-apply GABA and test compound E->F G Measure current potentiation F->G H Data Analysis (EC50 determination) G->H GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel GABA binding Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_R PAM 7-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid (PAM) PAM->GABA_R Allosteric Modulation

References

In Silico Prediction of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid. Lacking extensive experimental data for this specific molecule, this document outlines a robust in silico approach to estimate its drug-likeness and potential biological activity, drawing upon established computational methodologies and data from related imidazo[1,2-a]pyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Predicted Physicochemical and ADMET Properties

The properties of a drug candidate are critical to its success. In the absence of experimental data, computational models provide valuable initial assessments. The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound. These values are derived from established computational methods such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, which are frequently used in early-stage drug discovery.[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethodology
IUPAC NameThis compound-
Molecular FormulaC9H8N2O3-
Molecular Weight192.17 g/mol -
logP (Octanol/Water Partition Coefficient)1.2 - 1.8ALOGPS, XLOGP3
Topological Polar Surface Area (TPSA)67.8 ŲErtl et al.
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
pKa (most acidic)3.5 - 4.5ACD/Labs, ChemAxon
pKa (most basic)2.0 - 3.0ACD/Labs, ChemAxon

Table 2: Predicted ADMET Properties

PropertyPredictionConfidenceMethodology
Absorption
Human Intestinal AbsorptionHighHighSwissADME
P-glycoprotein SubstrateNoModeratePreADMET
Distribution
Blood-Brain Barrier PermeabilityLowHighSwissADME
Plasma Protein Binding>80%ModeratePreADMET
Metabolism
CYP2D6 InhibitorNoHighSwissADME
CYP3A4 InhibitorNoHighSwissADME
Toxicity
hERG InhibitionLow riskModeratePreADMET
Ames MutagenicityNon-mutagenModeratePreADMET
CarcinogenicityNon-carcinogenLowPreADMET

In Silico Prediction Methodologies

The predictions presented in this guide are based on a variety of computational tools and methodologies that are standard in computer-aided drug design (CADD).[1]

Physicochemical Property Prediction

Physicochemical properties are typically calculated using a combination of fragment-based methods and topological descriptors. Software platforms like SwissADME, ChemAxon, and ACD/Labs utilize large databases of experimentally determined properties to build predictive models. For instance, logP, a measure of lipophilicity, can be estimated using algorithms like ALOGPS and XLOGP3 which sum the contributions of individual atoms or fragments. Similarly, TPSA is calculated by summing the surface contributions of polar atoms.

ADMET Prediction

ADMET properties are often predicted using machine learning models trained on extensive datasets of known drugs and experimental results.[1]

  • SwissADME: This is a popular web-based tool that provides free access to a range of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • PreADMET: This is another widely used web server that predicts various ADMET properties using machine learning algorithms and structural similarity searches against a database of compounds with known properties.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[2] These models are built by statistically analyzing a training set of compounds with known data and can then be used to predict the properties of new, untested molecules.

The following diagram illustrates a typical workflow for the in silico prediction of compound properties.

G cluster_0 Input cluster_1 Prediction Engines cluster_2 Output & Analysis mol_structure Molecular Structure (SMILES/MOL) physchem Physicochemical Property Calculators (e.g., SwissADME, ChemAxon) mol_structure->physchem admet ADMET Prediction Servers (e.g., PreADMET, admetSAR) mol_structure->admet docking Molecular Docking (e.g., AutoDock, Glide) mol_structure->docking Requires Target data_tables Data Tables (Physicochemical, ADMET) physchem->data_tables admet->data_tables pathway_analysis Biological Pathway Analysis docking->pathway_analysis report Technical Report data_tables->report pathway_analysis->report G cluster_pathways Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Compound 7-Methoxyimidazo[1,2-a] pyridine-2-carboxylic acid Compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Migration mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse

References

Unraveling the Therapeutic Potential of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanisms of action for the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. It is important to note that specific biological data for 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is not extensively available in public literature. The information presented herein is aggregated from studies on structurally related analogs and is intended to guide future research and development efforts.

Executive Summary

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid, in particular, have emerged as promising candidates for therapeutic development, with demonstrated efficacy in preclinical models of inflammation, cancer, and infectious diseases. This technical guide synthesizes the current understanding of the mechanisms of action for this class of compounds, presenting key signaling pathways, quantitative biological data, and detailed experimental methodologies to facilitate further investigation. The primary mechanisms identified include the inhibition of key enzymes in inflammatory and oncogenic pathways, modulation of transcription factors, and disruption of cellular respiration in pathogens.

Core Mechanisms of Action

The biological effects of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives are diverse, stemming from their ability to interact with multiple intracellular targets. The primary mechanisms of action elucidated to date fall into three main categories: anti-inflammatory, anticancer, and antituberculosis activities.

Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have been shown to exert anti-inflammatory effects primarily through two interconnected pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Certain derivatives have been identified as inhibitors of COX-1 and COX-2, enzymes critical for the synthesis of prostaglandins, which are key mediators of inflammation.[4][5] Docking studies have indicated that these compounds can bind to the active sites of both COX-1 and COX-2.[4][5] In vitro analyses have demonstrated preferential inhibition of COX-2 for some analogs, such as 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid.[4][5]

  • Modulation of the STAT3/NF-κB Signaling Pathway: A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to suppress the NF-κB and STAT3 signaling pathways.[1][6] This leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2.[1][6] The mechanism involves the increased expression of IκBα, an inhibitor of NF-κB, and the suppression of STAT3 phosphorylation.[1][6]

G Anti-inflammatory Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives cluster_0 cluster_1 cluster_2 LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates Compound Imidazo[1,2-a]pyridine Derivative Compound->IkBa_NFkB Prevents Degradation of IκBα Compound->pSTAT3 Inhibits Phosphorylation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Transcription pSTAT3_nuc->ProInflammatory_Genes Induces Transcription

Caption: STAT3/NF-κB signaling pathway modulation.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with critical cell survival and proliferation pathways:

  • Inhibition of the PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7] Inhibition of this pathway leads to decreased cell proliferation and survival.[7]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is achieved by increasing the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[8][9]

  • Covalent Inhibition of KRAS G12C: Recent studies have explored the use of the imidazo[1,2-a]pyridine scaffold for the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in many intractable cancers.[10]

G Anticancer Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives cluster_0 cluster_1 cluster_2 GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits p53 p53 Compound->p53 Increases Levels Bcl2 Bcl-2 Compound->Bcl2 Decreases Levels Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits G General Experimental Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 In Silico Analysis A1 Cell Culture (e.g., Cancer Cell Lines) A2 Compound Treatment (Dose-response) A1->A2 A3 Cell Viability Assay (e.g., MTT) A2->A3 A4 Western Blot (Protein Expression) A2->A4 A5 ELISA (Cytokine Levels) A2->A5 A6 qPCR (Gene Expression) A2->A6 A7 Data Analysis (IC50, etc.) A3->A7 A4->A7 A5->A7 A6->A7 C1 Molecular Docking (Target-Ligand Interaction) A7->C1 Hypothesis Generation B1 Animal Model (e.g., Carrageenan-induced paw edema) B2 Compound Administration B1->B2 B3 Measurement of Inflammatory Response B2->B3 B4 Histopathological Analysis B2->B4 B5 Data Analysis B3->B5 B4->B5 C2 Binding Affinity Calculation C1->C2

References

Commercial Sourcing and Technical Data for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient sourcing of specific chemical compounds is a critical preliminary step. This technical guide provides an overview of commercial suppliers for 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document summarizes key technical data from a known supplier and outlines a general workflow for the procurement and evaluation of such specialized chemicals.

Commercial Supplier and Technical Specifications

The availability of this compound from commercial suppliers is a key consideration for research and development timelines. Below is a summary of the technical data for this compound from a listed supplier.

SupplierCatalog No.CAS No.FormulaMolecular Weight ( g/mol )PurityStorage Conditions
BLDpharm (via Lead Sciences)BD304526129912-15-8C9H8N2O3192.171495%Sealed in dry, Room Temperature

Experimental Protocols

Detailed, specific experimental protocols for the synthesis or application of this compound are proprietary to the research and development organizations that utilize them. However, a general methodology for the evaluation of a newly sourced chemical compound is outlined below.

General Protocol for Compound Verification and Use
  • Certificate of Analysis (CoA) Review : Upon receipt of the compound, thoroughly review the supplier's Certificate of Analysis. Verify that the compound name, CAS number, molecular formula, and purity match the specifications ordered.

  • Identity Confirmation : Perform an independent analytical verification to confirm the identity of the compound. Standard methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

    • Mass Spectrometry (MS) : To confirm the molecular weight.

  • Purity Assessment : Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will verify the supplier's stated purity and identify any potential impurities that could interfere with experimental results.

  • Solubility Testing : Determine the solubility of the compound in various common laboratory solvents (e.g., DMSO, DMF, water, ethanol) to prepare stock solutions for biological assays or chemical reactions.

  • Stability Assessment : If the compound's stability is a concern, perform a preliminary stability study by dissolving it in the intended experimental buffer or solvent and monitoring its degradation over time using HPLC or LC-MS.

  • Experimental Use : Once the identity, purity, and solubility are confirmed, the compound can be used in the intended experimental workflows, such as in vitro biological assays, as a starting material for further chemical synthesis, or in other research applications.

Workflow for Sourcing and Evaluating a Research Chemical

The following diagram illustrates a logical workflow for the process of identifying, procuring, and validating a chemical compound for research purposes.

A Identify Target Compound (e.g., this compound) B Search Commercial Supplier Databases (e.g., Online Catalogs, Chemical Sourcing Platforms) A->B C Select Supplier Based on: - Purity - Availability - Cost - Lead Time B->C D Procure Compound and Obtain Certificate of Analysis (CoA) C->D E In-House Quality Control (QC) - Identity Verification (NMR, MS) - Purity Analysis (HPLC) D->E F Does Compound Meet Specifications? E->F G Proceed with Experimental Use: - Assay Development - Synthesis - Screening F->G Yes H Contact Supplier for Resolution or Return Product F->H No

Methodological & Application

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have emerged as significant candidates in the quest for novel therapeutics, demonstrating potential in anticancer and anti-inflammatory applications. This document provides a detailed overview of its synthesis, biological activities, and protocols for its evaluation in a research setting.

Chemical Synthesis

The synthesis of this compound typically proceeds through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine esters.

Materials:

  • 2-Amino-4-methoxypyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-methoxypyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this stirring suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl) (1N)

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 3-4 with 1N HCl at 0°C.

  • The resulting precipitate is the desired this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biological Activities and Potential Applications

While specific quantitative data for this compound is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Table 1: Cytotoxicity of Representative Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AA549 (Lung)5.98[1]
Derivative BMCF-7 (Breast)9.2[2]
Derivative CHepG2 (Liver)51.52[3][4]
Derivative DHCT116 (Colon)Not SpecifiedN/A
Derivative EHeLa (Cervical)9.7 - 44.6[5][6]

Note: The compounds listed are derivatives of the imidazo[1,2-a]pyridine core and not this compound itself. This data is presented to illustrate the potential of the scaffold.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. The mechanism is thought to involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes.

Key Signaling Pathways

The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with critical cellular signaling pathways.

  • STAT3/NF-κB Pathway: Several studies have indicated that imidazo[1,2-a]pyridine compounds can modulate the STAT3 and NF-κB signaling pathways.[7][8] These pathways are crucial regulators of inflammation and cell survival, and their inhibition can lead to anti-inflammatory and pro-apoptotic effects.

  • AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][9][10] Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6][9]

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro assays to assess the biological activity of this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.[5][11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways like AKT/mTOR and STAT3/NF-κB.[5][12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to a loading control like β-actin.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental processes and the targeted biological pathways, the following diagrams are provided.

G General Experimental Workflow for Anticancer Activity cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) CellCulture->Apoptosis CellCycle Cell Cycle Analysis CellCulture->CellCycle WesternBlot Western Blot for Signaling Proteins CellCulture->WesternBlot IC50 IC50 Determination MTT->IC50 PathwayAnalysis Signaling Pathway Modulation Apoptosis->PathwayAnalysis CellCycle->PathwayAnalysis WesternBlot->PathwayAnalysis Lead Lead IC50->Lead PathwayAnalysis->Lead Lead Compound Identification G Targeted Signaling Pathways cluster_akt AKT/mTOR Pathway cluster_nfkb STAT3/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth CellGrowth mTOR->CellGrowth CellProliferation CellProliferation mTOR->CellProliferation CellSurvival CellSurvival mTOR->CellSurvival Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 GeneTranscription GeneTranscription STAT3->GeneTranscription LPS LPS IKK IKK LPS->IKK IKB_Degradation IKB_Degradation IKK->IKB_Degradation NFKB_Activation NFKB_Activation IKB_Degradation->NFKB_Activation NFKB_Activation->GeneTranscription Inflammation Cell Survival GeneTranscription->Inflammation CellSurvival_NFKB Cell Survival GeneTranscription->CellSurvival_NFKB Compound2 Imidazo[1,2-a]pyridine Derivative Compound2->STAT3 Inhibition Compound2->IKK Inhibition

References

Application Notes and Protocols for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad range of pharmacological activities. This document provides detailed application notes and protocols for utilizing 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid as a core scaffold for the development of novel therapeutic agents. This scaffold serves as a versatile starting material for the synthesis of derivatives targeting various signaling pathways implicated in cancer and inflammation.

The methoxy group at the 7-position and the carboxylic acid at the 2-position offer key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. Derivatives of the parent imidazo[1,2-a]pyridine scaffold have shown significant potential as inhibitors of key cellular signaling pathways, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are often dysregulated in various cancers.[1][2][3]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally related imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data provides a strong rationale for the potential of the 7-methoxy substituted scaffold.

Table 1: Cytotoxic Activity of Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6, IP-7) against HCC1937 Breast Cancer Cells [3]

CompoundCell LineCancer TypeIC50 (µM)
IP-5HCC1937Breast Cancer45
IP-6HCC1937Breast Cancer47.7
IP-7HCC1937Breast Cancer79.6

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Hybrids (HB9, HB10) against A549 and HepG2 Cancer Cell Lines [4]

CompoundCell LineCancer TypeIC50 (µM)
HB9A549Lung Cancer50.56
HB10HepG2Liver Cancer51.52
Cisplatin (Reference)A549Lung Cancer53.25
Cisplatin (Reference)HepG2Liver Cancer54.81

Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives (3d, 4d) against Breast Cancer Cell Lines [5]

CompoundCell LineCancer TypeIC50 (µM)
3dMCF-7Breast Cancer43.4
3dMDA-MB-231Breast Cancer35.9
4dMCF-7Breast Cancer39.0
4dMDA-MB-231Breast Cancer35.1

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from a substituted imidazo[1,2-a]pyridine-2-carboxylic acid scaffold.

Materials:

  • Substituted imidazo[1,2-a]pyridine-2-carboxylic acid (e.g., this compound)

  • Amine of choice

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., HCC1937, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis

This protocol is for investigating the effect of synthesized compounds on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating the anticancer potential of this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Scaffold 7-Methoxyimidazo[1,2-a]pyridine -2-carboxylic acid Derivatives Scaffold->PI3K Inhibits Scaffold->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3dimer STAT3 Dimer pSTAT3->STAT3dimer Dimerizes Nucleus1 Nucleus STAT3dimer->Nucleus1 Translocates to GeneTranscription1 Gene Transcription (e.g., Bcl-2) Nucleus1->GeneTranscription1 TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB ActiveNFkB Active NF-κB NFkB->ActiveNFkB Releases Nucleus2 Nucleus ActiveNFkB->Nucleus2 Translocates to GeneTranscription2 Gene Transcription (e.g., COX-2, iNOS) Nucleus2->GeneTranscription2 Scaffold 7-Methoxyimidazo[1,2-a]pyridine -2-carboxylic acid Derivatives Scaffold->pSTAT3 Inhibits phosphorylation Scaffold->IkB Prevents degradation

Caption: STAT3 and NF-κB signaling pathways and points of modulation.

Experimental_Workflow Start Start: Design & Synthesize 7-Methoxy-Imidazo[1,2-a]pyridine -2-carboxylic acid Derivatives InVitro In Vitro Screening: Cytotoxicity (MTT Assay) against Cancer Cell Lines Start->InVitro Select Select Lead Compounds (Low IC50) InVitro->Select Mechanism Mechanism of Action Studies: Western Blot for PI3K/Akt/mTOR and STAT3/NF-κB Pathways Select->Mechanism InVivo In Vivo Studies: Xenograft Models Mechanism->InVivo End End: Candidate for Preclinical Development InVivo->End

Caption: General experimental workflow for drug discovery.

References

Application Note: A Robust Protocol for Amide Coupling with 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through amide coupling is essential for developing new therapeutic agents. This application note provides a detailed, step-by-step experimental protocol for the efficient amide coupling of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid with a primary or secondary amine. The protocol is designed to be reliable and adaptable for a range of amine substrates. Two common and effective coupling reagents, HATU and EDC in combination with HOBt, are presented.

Experimental Protocols

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures. Therefore, activating the carboxylic acid is necessary to facilitate the reaction under milder conditions.[1][2] This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester.[1][3]

Protocol 1: Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an active ester, leading to rapid amide bond formation with minimal side reactions.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[6][7]

Protocol 2: Amide Coupling using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[6] It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce the risk of racemization if chiral amines are used.[4][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.[5][7]

Data Presentation

The following table summarizes the typical quantities and conditions for the amide coupling reactions.

Reagent/ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
This compound1.0 eq1.0 eq
Amine1.1 eq1.1 eq
Coupling ReagentHATU (1.2 eq)EDC·HCl (1.2 eq)
Additive-HOBt (1.2 eq)
BaseDIPEA or TEA (2.5 eq)DIPEA or TEA (2.5 eq)
SolventAnhydrous DMF or DCMAnhydrous DCM or DMF
TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours12 - 24 hours

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling of this compound.

AmideCouplingWorkflow Experimental Workflow for Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Carboxylic Acid and Amine in Solvent add_reagents Add Coupling Reagent, Additive (if any), and Base start->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction and Dilute with Organic Solvent monitor->quench Upon Completion wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end Characterize Pure Amide purify->end

Caption: A generalized workflow for the synthesis of amides from this compound.

References

Application Notes and Protocols for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently identified as a hit in high-throughput screening (HTS) campaigns across various therapeutic areas. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a specific analog within this class, holds significant potential for drug discovery efforts. These application notes provide an overview of the utility of this compound and its analogs in HTS, detailing relevant experimental protocols and potential mechanisms of action based on published studies of the broader imidazo[1,2-a]pyridine class.

High-Throughput Screening Applications

The imidazo[1,2-a]pyridine core has been successfully employed in various HTS paradigms, including phenotypic and target-based screens. While specific HTS data for this compound is not extensively published, the activities of closely related analogs suggest its potential in several key areas:

  • Oncology: Derivatives of imidazo[1,2-a]pyridine have shown potent activity against various cancer cell lines. Phenotypic screens have identified compounds from this class that induce differentiation in acute myeloid leukemia (AML) cell lines. Furthermore, target-based screens have pinpointed derivatives that inhibit key signaling pathways implicated in cancer progression, such as the AKT/mTOR and STAT3/NF-κB pathways.

  • Infectious Diseases: The scaffold has been a starting point for the development of agents against infectious diseases. For instance, a collaborative virtual and high-content screening effort identified imidazo[1,2-a]pyridine derivatives with activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

  • Inflammation: The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been explored, with some analogs showing inhibition of key inflammatory mediators.

Data Presentation

The following tables summarize quantitative data for representative imidazo[1,2-a]pyridine derivatives from various screening assays. This data provides a reference for the potential potency range of compounds based on this scaffold.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 6A375 (Melanoma)MTT Assay9.7[1]
Imidazo[1,2-a]pyridine derivative 6WM115 (Melanoma)MTT Assay15.2[1]
Imidazo[1,2-a]pyridine derivative 6HeLa (Cervical Cancer)MTT Assay20.4[1]
Imidazo[1,2-a]pyridine derivative 5A375 (Melanoma)MTT Assay25.3[1]
Imidazo[1,2-a]pyridine derivative 7HeLa (Cervical Cancer)MTT Assay44.6[1]
MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)MDA-MB-231 (Breast Cancer)MTT Assay~30[2]
MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)SKOV3 (Ovarian Cancer)MTT Assay~40[2]

Table 2: Anti-Leishmanial Activity of an Imidazo[1,2-a]pyridine Hit Series

Compound IDL. donovani IC50 (µM)THP1 Host Cell CC50 (µM)Selectivity Index (SI)
Seed Compound1.22521
Analogue 10.8>50>63
Analogue 20.53060

Note: Data is generalized from a hit series and does not represent specific named compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the imidazo[1,2-a]pyridine scaffold are provided below. These protocols can be adapted for the screening and characterization of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect specific proteins in a cell lysate to investigate the effect of a compound on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells treated with the test compound and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: High-Content Screening (HCS) for Anti-Leishmanial Activity

This phenotypic screening protocol is used to quantify parasite load within host cells.

Materials:

  • THP-1 human monocytic cells

  • Leishmania donovani amastigotes

  • 384-well imaging plates

  • Test compounds

  • DNA dye (e.g., DAPI or Hoechst)

  • Automated fluorescence microscope/high-content imager

  • Image analysis software

Procedure:

  • Seed THP-1 cells in 384-well plates and differentiate into macrophages.

  • Infect the macrophages with L. donovani amastigotes.

  • Add serial dilutions of the test compounds to the infected cells.

  • Incubate for a defined period (e.g., 72 hours).

  • Fix the cells and stain the nuclei of both the host cells and the parasites with a DNA dye.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to automatically count the number of host cells and the number of intracellular parasites per cell.

  • Determine the IC50 of the compound against the parasite and the CC50 against the host cell to calculate the selectivity index.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the activity of related compounds.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an imidazo[1,2-a]pyridine derivative.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->IKK may inhibit Imidazopyridine->IkBa promotes expression HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary & Confirmatory Assays cluster_mechanism Mechanism of Action Studies cluster_lead_opt Lead Optimization CompoundLibrary Compound Library PrimaryAssay Primary Assay (e.g., Cell Viability) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse OrthogonalAssay Orthogonal Assays (e.g., Apoptosis, Cell Cycle) DoseResponse->OrthogonalAssay TargetDeconvolution Target Deconvolution OrthogonalAssay->TargetDeconvolution PathwayAnalysis Signaling Pathway Analysis (Western Blot) TargetDeconvolution->PathwayAnalysis SAR Structure-Activity Relationship (SAR) PathwayAnalysis->SAR InVivo In Vivo Efficacy SAR->InVivo

References

Application Notes and Protocols for Cell-Based Assays of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are being explored for their potential as therapeutic agents, particularly in oncology. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and modulation of key signaling pathways involved in cell proliferation, survival, and inflammation, such as the STAT3 and NF-κB pathways.[1]

These application notes provide detailed protocols for a range of cell-based assays to evaluate the biological activity of this compound derivatives. The included methodologies cover the assessment of cytotoxicity, the investigation of effects on specific signaling pathways, and the determination of inhibitory activity against protein kinases.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data provides a comparative overview of their cytotoxic and kinase inhibitory potential.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[2]
WM115Melanoma12.5[2]
HeLaCervical Cancer15.2[2]
Compound 5 A375Melanoma30.1[2]
HeLaCervical Cancer44.6[2]
Compound 7 A375Melanoma20.4[2]
HeLaCervical Cancer35.8[2]
IP-5 HCC1937Breast Cancer45[3]
IP-6 HCC1937Breast Cancer47.7[3]
IP-7 HCC1937Breast Cancer79.6[3]
HB9 A549Lung Cancer50.56[4]
HB10 HepG2Liver Cancer51.52[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Imidazo-[1,2-a]-pyrazine (1) Aurora A/BCellular250[5]
Acyclic amino alcohol 12k Aurora A/BCellular25[5]
PI3Kα inhibitor PI3KαBiochemical2[2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

STAT3_NFkB_Signaling_Pathway STAT3/NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/LPS Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates IKK IKK Receptor->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IkB IκBα IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB DNA DNA pSTAT3_dimer->DNA Translocates & Binds NFkB_nuc->DNA Translocates & Binds Transcription Gene Transcription (iNOS, COX-2, etc.) DNA->Transcription Initiates Compound 7-Methoxyimidazo[1,2-a]pyridine -2-carboxylic acid derivative Compound->pSTAT3 Inhibits Phosphorylation Compound->IkB_NFkB Prevents Degradation Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assays cluster_assays Assay-Specific Steps start Seed Cells in 96-well plate incubate1 Incubate (24h) for attachment start->incubate1 treat Treat with serial dilutions of 7-Methoxyimidazo[1,2-a]pyridine -2-carboxylic acid derivative incubate1->treat incubate2 Incubate for defined period (e.g., 48h) treat->incubate2 mtt MTT Assay: Add MTT reagent, incubate, solubilize formazan incubate2->mtt ldh LDH Assay: Collect supernatant, add reaction mixture incubate2->ldh annexin Annexin V/PI Assay: Harvest cells, stain with Annexin V-FITC and PI incubate2->annexin readout Measure Signal mtt->readout ldh->readout annexin_read Flow Cytometry Analysis annexin->annexin_read mtt_read Absorbance at 570 nm readout->mtt_read ldh_read Absorbance at 490 nm readout->ldh_read analysis Data Analysis: Calculate % viability, determine IC50 mtt_read->analysis ldh_read->analysis annexin_read->analysis

References

Application Notes and Protocols for the Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have shown potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents.[2] Specifically, 7-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid esters are valuable intermediates in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery programs. This document provides detailed protocols for the synthesis of these target compounds, focusing on the widely employed cyclocondensation reaction between a substituted 2-aminopyridine and an α-ketoester.

Synthetic Pathway Overview

The principal synthetic route for this compound esters involves the reaction of 4-methoxy-2-aminopyridine with an ethyl α-halo-α-ketoester, such as ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Methoxy-2-aminopyridine C Cyclocondensation A->C B Ethyl Bromopyruvate B->C D Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate C->D

Caption: General synthetic scheme for the target compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate. The primary method is based on a well-established procedure for a structurally similar analog.[3]

Protocol 1: Two-Step Synthesis of Ethyl 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from the synthesis of a closely related hydroxy-substituted analogue and is expected to provide the target compound in moderate yields.[3]

Materials:

  • 4-Methoxy-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexanes) for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

Step 1: Intermediate Salt Formation

  • In a round-bottom flask, suspend 4-methoxy-2-aminopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • To this stirred suspension, add ethyl bromopyruvate (1.0 eq.) at room temperature.

  • Heat the resulting mixture to reflux for an extended period, typically 40 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Cyclization and Purification

  • Evaporate the volatile components (THF) in vacuo.

  • To the residue, add dichloromethane (CH₂Cl₂) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • The crude product can then be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in petroleum ether.[3]

Data Presentation

The following table summarizes the expected reaction parameters and yields for the synthesis of 7-substituted imidazo[1,2-a]pyridine-2-carboxylic acid esters based on literature precedents for similar compounds.

Starting Material (2-aminopyridine derivative)ReagentSolvent(s)Reaction TimeTemperatureYield (%)Reference
2-Aminopyridin-3-olEthyl bromopyruvateTHF40 hReflux38[3]
Substituted 2-aminopyridinesEthyl-3-oxo-pentanoate / NBSH₂O, then EtOH/H₂ONot specified80 °C, then Reflux15-30 (ester)[1]
2-AminopyridineEthyl-2-chloroacetoacetateEtOHOvernight80 °Cup to 90 (acid)[1]

Note: The yield for the target compound, ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, is anticipated to be in the moderate range (similar to the 38% reported for the 8-hydroxy analog) but will require experimental optimization.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix 4-methoxy-2-aminopyridine and ethyl bromopyruvate in THF B Reflux for 40 hours A->B C Evaporate THF B->C D Dissolve in CH2Cl2 C->D E Wash with NaHCO3 (aq) D->E F Extract with CH2Cl2 E->F G Dry over Na2SO4 F->G H Evaporate solvent G->H I Silica Gel Column Chromatography H->I J Pure Ethyl 7-methoxyimidazo[1,2-a] pyridine-2-carboxylate I->J

Caption: Workflow for the synthesis of the target ester.

Conclusion

The synthesis of this compound esters can be reliably achieved through the cyclocondensation of 4-methoxy-2-aminopyridine with ethyl bromopyruvate. The provided protocol, based on established literature for analogous compounds, offers a clear pathway for researchers to obtain these valuable chemical entities. The reaction conditions may require optimization to achieve higher yields, and chromatographic purification is generally necessary to obtain the final product with high purity. These compounds serve as important building blocks for the development of novel therapeutics and other functional materials.

References

7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid: Application Notes for a Potential GABAa Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The GABAA receptor, a ligand-gated ion channel, is the principal target for GABA's inhibitory action. Modulators of the GABAa receptor are of significant therapeutic interest for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of GABAA receptor modulators, with several compounds from this class demonstrating positive allosteric modulator (PAM) activity. This document provides an overview of the potential application of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid as a GABAA receptor modulator and outlines key experimental protocols for its characterization.

Data Presentation

Quantitative data for imidazo[1,2-a]pyridine analogs as GABAA receptor modulators are typically presented to show their binding affinity and functional efficacy at various GABAA receptor subtypes. Below is a template table summarizing the kind of data that would be generated.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Efficacy (% Potentiation of GABA EC₂₀ Response)
This compound α₁β₂γ₂Data not availableData not available
α₂β₂γ₂Data not availableData not available
α₃β₂γ₂Data not availableData not available
α₅β₂γ₂Data not availableData not available
Reference Compound (e.g., Diazepam) α₁β₂γ₂~50~200%
α₂β₂γ₂~20~250%
α₃β₂γ₂~20~250%
α₅β₂γ₂~100~150%

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on GABAA receptors.

Materials:

  • Membrane Preparation: Synaptic membranes prepared from rat whole brain or from cell lines (e.g., HEK293) stably expressing specific GABAA receptor subtypes (αₓβᵧγ₂).

  • Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (flumazenil).

  • Non-specific Binding Control: Clonazepam (1 µM) or Flumazenil (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ, typically 1-2 nM), and either:

      • Vehicle (for total binding).

      • Non-specific binding control (for non-specific binding).

      • Serial dilutions of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

Objective: To determine the functional effect of this compound on GABA-evoked currents in GABAA receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for GABAA receptor subunits (e.g., human α₁, β₂, γ₂).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • GABA Stock Solution: 100 mM GABA in ND96.

  • Test Compound Stock Solution: 10 mM this compound in DMSO.

  • Two-electrode voltage clamp setup.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the membrane potential at -60 mV.

  • GABA Application and Compound Testing:

    • Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (EC₁₀-EC₂₀).

    • To test for modulatory effects, co-apply the same concentration of GABA with various concentrations of the test compound.

    • Wash the oocyte with ND96 between applications to allow for full recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration to generate a concentration-response curve and determine the EC₅₀ (concentration for half-maximal potentiation) and maximal efficacy.

Visualization of Signaling Pathways and Workflows

GABAa Receptor Signaling Pathway

GABAa_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABAa Receptor (Ligand-gated Cl- channel) GABA->GABAaR Binds to orthosteric site Modulator This compound Modulator->GABAaR Binds to allosteric site Cl_in Cl- Influx GABAaR->Cl_in Channel Opening Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAa receptor signaling pathway.

Experimental Workflow for Compound Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 7-Methoxyimidazo [1,2-a]pyridine-2-carboxylic acid Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Electrophysiology Electrophysiology (Determine Efficacy & Potency) Purification->Electrophysiology SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Electrophysiology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for characterizing novel GABAa receptor modulators.

Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Compounds Using an In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure widely recognized in medicinal chemistry for its diverse biological activities.[1][2] This scaffold is a key component in the development of novel kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory conditions.[2][3] Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are essential regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[4] Consequently, the discovery of potent and selective kinase inhibitors is a major goal in drug discovery.[5]

This application note provides a detailed protocol for an in vitro biochemical kinase assay, specifically tailored for screening and characterizing imidazo[1,2-a]pyridine-based compounds. We will focus on the widely used ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[6] This assay is highly amenable to high-throughput screening (HTS) due to its sensitivity, scalability, and avoidance of hazardous radioactive materials.[6][7]

General Principles of Biochemical Kinase Assays

In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors. They can be broadly categorized into two main types: activity assays and binding assays.[5]

  • Activity Assays: These methods directly or indirectly measure the catalytic activity of the kinase. The most common approaches include:

    • Radiometric Assays: Traditionally considered the "gold standard," these assays track the transfer of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5][7]

    • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events, often employing techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[6]

    • Luminescence-Based Assays: These robust assays measure either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo®) as an indicator of kinase activity.[6] The signal is typically strong and less prone to interference from compound autofluorescence.

  • Binding Assays: These assays measure the ability of a compound to bind to the kinase, typically at the ATP-binding site, without directly measuring enzymatic activity.[5]

This protocol will detail the ADP-Glo™ luminescence-based activity assay, which is a reliable and common method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a method to determine the IC50 value of imidazo[1,2-a]pyridine test compounds against a target kinase. The procedure involves two steps: first, a kinase reaction where ADP is produced, and second, a detection step where the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.

2.1. Materials and Reagents

  • Purified, active recombinant kinase (e.g., PI3K, Akt, PIM-1)[9][10][11]

  • Kinase-specific substrate (protein or peptide)

  • Adenosine 5'-triphosphate (ATP) (Sigma-Aldrich, Cat. No. A7699 or equivalent)[12]

  • Imidazo[1,2-a]pyridine test compounds, serially diluted in Dimethyl Sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettors or automated liquid handlers

  • Plate reader capable of measuring luminescence

2.2. Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Dispense Test Compound (Imidazo[1,2-a]pyridine) & Kinase Enzyme B Add ATP & Substrate to Initiate Reaction A->B C Incubate at Room Temperature (e.g., 60 minutes) B->C D Add ADP-Glo™ Reagent to Stop Kinase Reaction & Deplete Unused ATP C->D E Incubate at Room Temperature (e.g., 40 minutes) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, Drives Luciferase Reaction) E->F G Incubate at Room Temperature (e.g., 30 minutes) F->G H Measure Luminescence (Signal ∝ [ADP]) G->H

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.

2.3. Detailed Procedure

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of diluted test compound or DMSO (for "no inhibition" and "no enzyme" controls) to the appropriate wells.

    • Prepare a master mix of the kinase enzyme in kinase assay buffer. Add 2 µL of this mix to each well (except for the "no enzyme" control wells, where only buffer is added).

    • Incubate the plate for 10-15 minutes at room temperature to allow the compounds to interact with the kinase.

  • Initiate Kinase Reaction:

    • Prepare a master mix of ATP and the specific substrate in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.

    • Add 2 µL of the ATP/substrate mix to all wells to start the reaction. The final reaction volume is 5 µL.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to power a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is stable for several hours.

2.4. Data Analysis

  • Calculate Percent Inhibition: The activity of the kinase is proportional to the luminescence measured. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.

Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Compounds

The following table summarizes the reported in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several protein kinases.

Compound IDTarget Kinase / Cell LineAssay TypeIC50 ValueReference
I-11 KRAS G12C (NCI-H358 cells)Cell-based0.86 µM[14]
Compound 1 PDGFRβCell-based18 nM[15]
Compound 2a PI3K p110αScintillation Proximity Assay0.67 µM[9]
Compound 2g PI3K p110αScintillation Proximity Assay1.8 nM[9]
Compound 12 PI3K p110αScintillation Proximity Assay2.8 nM[9]
Compound 11 Akt1³³P-ATP Radiometric Assay0.64 µM[10]
Compound 11 Akt2³³P-ATP Radiometric Assay0.76 µM[10]
Compound 11 Akt3³³P-ATP Radiometric Assay0.13 µM[10]
Compound 4c CLK1Biochemical Kinase Assay0.7 µM[4]
Compound 4c DYRK1ABiochemical Kinase Assay2.6 µM[4]

Signaling Pathway Context

Many imidazo[1,2-a]pyridine inhibitors are designed to target kinases within critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[16] Understanding this context is vital for drug development professionals.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, MET) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway, a common target for kinase inhibitors.

The in vitro kinase assay protocol described here provides a robust and reliable framework for the initial screening and detailed characterization of imidazo[1,2-a]pyridine compounds. By quantifying inhibitory potency (IC50) against a panel of kinases, researchers can establish structure-activity relationships (SAR), identify lead compounds, and assess the selectivity profile of potential drug candidates. This foundational biochemical data is critical for guiding the subsequent stages of the drug discovery process, including cellular assays and in vivo efficacy studies.

References

Application Notes and Protocols: Developing a Structure-Activity Relationship (SAR) for 7-Methoxy Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for developing a structure-activity relationship (SAR) for various classes of 7-methoxy analogs. The information is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these compounds, which have shown promise in targeting a range of diseases.

Introduction to 7-Methoxy Analogs in Drug Discovery

The 7-methoxy group is a common structural motif in a variety of biologically active compounds, including flavonoids, coumarins, quinolines, and chromans. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the SAR of 7-methoxy analogs is crucial for optimizing lead compounds and developing novel therapeutics with enhanced potency and selectivity. This document outlines the SAR for different classes of 7-methoxy analogs against various biological targets and provides detailed experimental protocols for their study.

Structure-Activity Relationship of 7-Methoxy-Chroman Analogs as NF-κB Inhibitors

A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides have been investigated for their ability to inhibit Nuclear Factor-kappaB (NF-κB) activation. The SAR studies reveal that the nature of the substituent on the N-phenyl ring plays a critical role in the inhibitory activity.

Table 1: SAR of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides as NF-κB Inhibitors

Compound IDN-Phenyl SubstituentIC50 (µM) for NF-κB Inhibition
2a-H>100
2b2-OH>100
2c4-OH>100
2d4-OCH3>100
2e4-CH360.2
2f4-CF310.5
2g2-Cl20.8
2h3-Cl15.3
2i4-Cl6.0
KL-1156Phenylamide24.0

Data sourced from multiple studies and presented for comparative purposes.

The data indicates that electron-withdrawing groups, such as chloro and trifluoromethyl, at the para position of the phenyl ring enhance the inhibitory activity against NF-κB. In contrast, electron-donating groups like hydroxyl and methoxy result in inactive compounds.[1][2][3]

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The 7-methoxy-chroman analogs are thought to interfere with this pathway, preventing NF-κB activation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB IκB Degradation Inhibitor 7-Methoxy-Chroman Analog Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: NF-κB signaling pathway and proposed inhibition by 7-methoxy-chroman analogs.

Experimental Protocols

This protocol describes a general procedure for the amide coupling reaction.

Materials:

  • 6-hydroxy-7-methoxychroman-2-carboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 4-chloroaniline

  • Triethylamine

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 6-hydroxy-7-methoxychroman-2-carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of 4-chloroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

This protocol outlines a cell-based assay to determine the IC50 values of the synthesized compounds.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized 7-methoxy-chroman analogs

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the RAW 264.7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship of 7-Methoxy-Quinoline Analogs as Antiplasmodial Agents

7-substituted 4-aminoquinolines have been explored for their activity against Plasmodium falciparum, the parasite responsible for malaria. The 7-methoxy substitution has been found to generally decrease the antiplasmodial activity compared to other substitutions like halogens.

Table 2: SAR of 7-Substituted 4-Aminoquinolines against P. falciparum

7-SubstituentSide ChainIC50 (nM) vs. CQS P. falciparumIC50 (nM) vs. CQR P. falciparum
-Cl (Chloroquine)-HNCH(CH3)(CH2)3NEt23-1290-3000
-I-HN(CH2)2NEt2, -HN(CH2)3NEt2, -HNCHMeCH2NEt23-1218-500
-Br-HN(CH2)2NEt2, -HN(CH2)3NEt2, -HNCHMeCH2NEt23-1218-500
-F-HN(CH2)2NEt2, -HN(CH2)3NEt2, -HNCHMeCH2NEt215-5018-500
-CF3-HN(CH2)2NEt2, -HN(CH2)3NEt2, -HNCHMeCH2NEt215-5018-500
-OCH3-HN(CH2)2NEt2, -HN(CH2)3NEt2, -HNCHMeCH2NEt217-15090-3000

CQS: Chloroquine-Susceptible, CQR: Chloroquine-Resistant. Data compiled from multiple sources for comparative analysis.[4][5]

The data suggests that for antiplasmodial activity, electron-withdrawing and larger halogen substituents at the 7-position are more favorable than the methoxy group.

Experimental Protocols

A general synthetic route involves the condensation of a 7-methoxy-4-chloroquinoline intermediate with a desired diaminoalkane side chain.

Materials:

  • 7-methoxy-4-chloroquinoline

  • N,N-diethyldiaminoalkane (e.g., N,N-diethyl-1,4-pentanediamine)

  • Phenol

  • Inert solvent (e.g., N-methyl-2-pyrrolidone)

Procedure:

  • Heat a mixture of 7-methoxy-4-chloroquinoline and a large excess of the diaminoalkane in phenol at 120-130°C for several hours.

  • Cool the reaction mixture and dilute with an appropriate organic solvent.

  • Wash the organic layer with an aqueous base (e.g., NaOH solution) to remove phenol.

  • Wash with water and brine, then dry over an anhydrous sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The SYBR Green I-based fluorescence assay is a common method for determining the antiplasmodial activity of compounds.

Materials:

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Human red blood cells

  • RPMI 1640 medium

  • SYBR Green I nucleic acid stain

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Synchronize the parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the parasitized red blood cells to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

Structure-Activity Relationship of 7-Methoxyflavone Analogs

7-Methoxyflavones have been investigated for various biological activities, including antioxidant and cytotoxic effects. The position and number of methoxy and hydroxyl groups on the flavone scaffold significantly influence their activity.

Table 3: Cytotoxicity of Methoxyflavone Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5,6,7-trimethoxy, 3',4'-dimethoxyflavoneVarious> 100
5,6,7-trimethoxy, 3',4',5'-trimethoxyflavoneVarious0.9
5,7-dimethoxy, 3',4',5'-trimethoxyflavoneVarious0.4
5,7-dimethoxy, 4'-methoxyflavoneVarious1.4

Data is illustrative and compiled from various sources.[2]

The data suggests that the substitution pattern on both the A and B rings of the flavone is critical for cytotoxicity.

Experimental Protocols

This is a two-step process involving the synthesis of a chalcone intermediate followed by cyclization.

Chalcone_Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization Reactants 2-Hydroxy-4-methoxyacetophenone + Substituted Benzaldehyde Base Base (NaOH or KOH) in Ethanol Chalcone Chalcone Intermediate Base->Chalcone Reaction Oxidant Oxidizing Agent (e.g., I2/DMSO) Flavone 7-Methoxyflavone Analog Oxidant->Flavone Cyclization

Caption: General workflow for the synthesis of 7-methoxyflavone analogs.

Protocol for Chalcone Synthesis:

  • Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and a substituted benzaldehyde in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent.

Protocol for Flavone Synthesis:

  • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I2).

  • Heat the reaction mixture at a specified temperature for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the flavone.

  • Filter, wash with sodium thiosulfate solution (to remove excess iodine) and then with water.

  • Purify the crude flavone by column chromatography or recrystallization.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 7-methoxyflavone analogs for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The development of a robust SAR for 7-methoxy analogs requires a systematic approach involving targeted synthesis and a panel of relevant biological assays. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this important class of compounds. By understanding the influence of the 7-methoxy group and other structural modifications on biological activity, it is possible to design and develop novel drug candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, as a carboxylic acid, is expected to exhibit pH-dependent aqueous solubility. Carboxylic acids are generally more soluble in basic solutions where they can form a salt, and less soluble in acidic solutions where they exist in their non-ionized form.[1][2] The solubility in organic solvents will vary based on the polarity of the solvent. Smaller carboxylic acids (one to five carbons) are typically soluble in water, while larger ones have limited solubility due to the increased hydrophobicity of their structure.

Q2: What are the primary methods to improve the solubility of this compound?

A2: The most common and effective methods for increasing the solubility of acidic compounds like this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid and form a more soluble salt.[3][4]

  • Salt Formation: Preparing a solid salt of the compound with a suitable counterion can significantly enhance its aqueous solubility and dissolution rate.[5][6][7]

  • Co-solvents: Using a mixture of water and a miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization can improve the dissolution rate.[3]

Q3: How does pH affect the aqueous solubility of this compound?

A3: For a weak acid, the solubility increases as the pH of the solution rises above its pKa value.[9] This is because the carboxylic acid group (-COOH) deprotonates to form the more polar and thus more water-soluble carboxylate anion (-COO⁻). Conversely, at a pH below the pKa, the compound will be in its less soluble, protonated form. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[2][10]

Q4: Which counterions are suitable for forming soluble salts with this compound?

A4: For acidic compounds, common counterions used to form soluble salts include sodium, potassium, calcium, and various amines.[11] The choice of counterion can significantly impact the resulting salt's solubility, stability, and hygroscopicity.[7] For instance, salts of mineral acids tend to be more polar, which can lead to increased hygroscopicity. It is often recommended that for a weak acid to form a stable salt, the pKa of the base (counterion) should be at least 2 units higher than the pKa of the acid.[6]

Q5: What organic solvents are likely to be effective in dissolving this compound?

A5: Carboxylic acids tend to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The solubility in less polar solvents like ethers and alcohols will depend on the overall polarity of the molecule. For imidazopyridine-based compounds, solubility has been noted in solvents like chloroform and methanol mixtures.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility in Neutral pH

Possible Cause: At neutral pH, this compound is likely to be in its less soluble, protonated form.

Troubleshooting Steps:

  • pH Adjustment:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Add small aliquots of the stock solution to a series of aqueous buffers with increasing pH (e.g., pH 7.4, 8.0, 9.0).

    • Observe for precipitation. A higher pH should result in improved solubility.

    • Goal: Determine the minimum pH at which the desired concentration is soluble.

  • Co-solvent System:

    • If pH adjustment alone is insufficient, introduce a co-solvent.

    • Prepare aqueous solutions containing varying percentages of a biocompatible co-solvent (e.g., ethanol, propylene glycol, or PEG 400).

    • Determine the solubility of the compound in these co-solvent systems.

Data Presentation: Hypothetical Aqueous Solubility at 25°C

pHSolubility (µg/mL)
5.0< 1
6.05
7.025
7.450
8.0200
9.0> 1000

Note: This data is for illustrative purposes only and must be determined experimentally.

Issue 2: Compound Precipitates Out of Solution During Experiment

Possible Cause: The concentration of the compound exceeds its solubility under the specific experimental conditions (e.g., temperature, pH, solvent composition).

Troubleshooting Steps:

  • Review Experimental Conditions:

    • Confirm the pH of your buffer system.

    • Check for any temperature fluctuations, as solubility is temperature-dependent.

    • If using a co-solvent, ensure the final concentration is correct.

  • Salt Formation:

    • For long-term aqueous solubility, consider preparing a stable, solid salt of the compound.

    • React the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or a selected amine) to form the salt.

    • Isolate and characterize the salt, then determine its aqueous solubility.

Data Presentation: Hypothetical Solubility of Different Salt Forms

Salt FormCounterionAqueous Solubility (mg/mL at pH 7.4)
Free Acid-0.05
Sodium SaltNa⁺5.2
Potassium SaltK⁺7.8
Tromethamine Salt(HOCH₂)₃CNH₃⁺12.5

Note: This data is for illustrative purposes only and must be determined experimentally.

Issue 3: Difficulty Dissolving the Compound in Organic Solvents for Analysis (e.g., HPLC, NMR)

Possible Cause: The chosen organic solvent may not be optimal for this specific compound.

Troubleshooting Steps:

  • Solvent Screening:

    • Test the solubility in a range of common laboratory solvents of varying polarities.

    • Start with small amounts of the compound and solvent.

    • Commonly used solvents for initial solubility tests include DMSO, DMF, methanol, ethanol, and acetonitrile.

  • Use of Heat and Sonication:

    • Gently warming the mixture can often increase the rate of dissolution.

    • Sonication can also be used to break up solid aggregates and enhance dissolution.

    • Caution: Be mindful of the compound's stability at elevated temperatures.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[12][13]

Materials:

  • This compound

  • Aqueous buffers of desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and centrifuge to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Protocol 2: pH-Dependent Solubility Profile

Procedure:

  • Follow the Shake-Flask Method (Protocol 1).

  • Repeat the experiment using a series of aqueous buffers covering a relevant pH range (e.g., from pH 2 to 10).[2]

  • Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Protocol 3: Co-solvent Solubility Determination

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the organic co-solvent and water (e.g., 10%, 20%, 30% ethanol in water).

  • Follow the Shake-Flask Method (Protocol 1) for each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound ph_adjust pH Adjustment start->ph_adjust Aqueous Media salt_form Salt Formation start->salt_form Solid-State cosolvent Co-solvency start->cosolvent Aqueous/Organic end Improved Solubility for Experiments ph_adjust->end salt_form->end cosolvent->end ph_solubility_relationship cluster_ph pH of Aqueous Solution cluster_form Dominant Molecular Form cluster_solubility Resulting Solubility low_ph Low pH (pH < pKa) protonated Protonated (R-COOH) Non-ionized low_ph->protonated high_ph High pH (pH > pKa) deprotonated Deprotonated (R-COO⁻) Ionized high_ph->deprotonated low_sol Low Solubility protonated->low_sol high_sol High Solubility deprotonated->high_sol

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor yield in imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazo[1,2-a]pyridine synthesis?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions (temperature, time, solvent), inappropriate catalyst selection or deactivation, poor quality of starting materials (2-aminopyridines, aldehydes, ketones, alkynes, or isocyanides), and the presence of moisture or atmospheric oxygen in sensitive reactions. Side reactions, such as polymerization of aldehydes or isocyanides, can also significantly reduce the yield of the desired product.

Q2: How does the choice of catalyst affect the reaction yield?

A2: The catalyst plays a crucial role in many imidazo[1,2-a]pyridine syntheses. For instance, in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, Lewis acids like Sc(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid are commonly used.[1][2] Copper-based catalysts are effective for syntheses involving alkynes or nitroolefins.[3][4] Iodine has also been reported as a cost-effective and environmentally friendly catalyst for certain multicomponent reactions.[5][6] The optimal catalyst and its loading percentage can vary significantly depending on the specific substrates and reaction type.

Q3: Can the reaction solvent influence the yield of my synthesis?

A3: Absolutely. The choice of solvent can significantly impact reaction rates and yields. While traditional solvents like methanol, ethanol, and toluene are frequently used, some protocols report excellent yields under solvent-free conditions or in greener solvents like water or deep eutectic solvents.[1][7][8] The polarity and proticity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of the catalyst.

Q4: Are there any specific recommendations for purifying imidazo[1,2-a]pyridines to improve the final yield?

A4: Purification is a critical step that can affect the isolated yield. Column chromatography on silica gel is a common method. For some products, recrystallization from a suitable solvent like ethanol can yield highly pure compounds.[6] In some industrial processes, the formation of a sulfate salt has been used for efficient purification.[9] Automated flow synthesis and purification systems have also been developed for high-throughput synthesis.[10]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Groebke-Blackburn-Bienaymé (GBB) Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of catalyst. - Consider a different Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, p-TsOH, TFA).[1][2]
Poor Quality Reagents - Check the purity of the 2-aminopyridine, aldehyde, and isocyanide. - Purify starting materials if necessary. Electron-poor aldehydes may give higher yields.[9]
Suboptimal Temperature - Optimize the reaction temperature. While many GBB reactions proceed at room temperature, some may require heating.
Presence of Water - Use anhydrous solvents. - Consider adding a dehydrating agent like trimethyl orthoformate.[9]
Incorrect Stoichiometry - Vary the equivalents of the aldehyde and isocyanide. An excess of these components can sometimes drive the reaction to completion.[11]

Troubleshooting Workflow: GBB Reaction

GBB_Troubleshooting start Low/No Product check_reagents Check Reagent Purity (2-aminopyridine, aldehyde, isocyanide) start->check_reagents check_catalyst Verify Catalyst Activity (e.g., Sc(OTf)3, p-TsOH) check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impure Reagents Found & Purified check_conditions Review Reaction Conditions (Solvent, Temperature) check_catalyst->check_conditions Catalyst OK check_catalyst->success Inactive Catalyst Replaced optimize_stoichiometry Optimize Stoichiometry (Excess aldehyde/isocyanide) check_conditions->optimize_stoichiometry Conditions OK check_conditions->success Conditions Optimized add_dehydrating_agent Add Dehydrating Agent (e.g., Trimethyl orthoformate) optimize_stoichiometry->add_dehydrating_agent No Improvement optimize_stoichiometry->success Improvement add_dehydrating_agent->success Improvement Reaction_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions aminopyridine 2-Aminopyridine intermediate Key Intermediate (e.g., Imine, Enamine) aminopyridine->intermediate carbonyl Carbonyl Compound (Aldehyde/Ketone) carbonyl->intermediate third_comp Third Component (e.g., Isocyanide, Alkyne) third_comp->intermediate catalyst Catalyst (Acidic, Metal-based) catalyst->intermediate solvent Solvent solvent->intermediate temperature Temperature temperature->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Imidazo[1,2-a]pyridine cyclization->product

References

optimizing reaction conditions for 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the chemical derivatization of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low yields in amide coupling reactions involving this substrate are typically traced back to a few key issues:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive intermediate to couple with an amine. Insufficient or degraded coupling reagents are a primary cause of failure.[1] Ensure your coupling reagents (e.g., HATU, EDC) are fresh and stored under anhydrous conditions.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to sluggish or incomplete reactions.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical.[1] Polar aprotic solvents like DMF or acetonitrile are generally preferred.[4] The base should be non-nucleophilic, such as DIPEA or triethylamine, to avoid competing reactions.[1]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1] Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

A2: Side reactions often arise from the high reactivity of the coupling agents or intermediates.

  • N-Acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, halting the reaction. Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can trap the intermediate as a more stable active ester, suppressing this side reaction and minimizing racemization.[1][3][4]

  • Anhydride Formation: In some cases, particularly when attempting to form an acyl chloride, the carboxylic acid can form a symmetric anhydride, which may have different reactivity.[5]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often improve selectivity by slowing down competing side reactions.[1][4]

Q3: How do I choose the best coupling reagent for my specific amine?

A3: The choice of coupling reagent is critical and depends on the amine's reactivity.

  • For Unhindered, Nucleophilic Amines: Standard carbodiimide methods using EDC in combination with HOBt or DMAP are often sufficient and cost-effective.[3][4]

  • For Electron-Deficient or Sterically Hindered Amines: More potent coupling reagents are recommended. Uronium/aminium-based reagents like HATU or PyBOP are highly effective as they form highly reactive HOBt esters in situ.[2][6] These are often the first choice for challenging couplings.[1]

  • To Minimize Racemization: For chiral carboxylic acids, additives like HOBt or OxymaPure are essential to suppress racemization.[1]

Q4: What is the best way to monitor the progress of the derivatization reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[1][7]

  • TLC: A simple and quick way to visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • LC-MS: Provides more definitive evidence of product formation by confirming the mass of the desired derivative. It is particularly useful for identifying intermediates or side products.[5]

Comparative Data on Amide Coupling Conditions

To optimize your reaction, consider the impact of different reagents and solvents on reaction yield. The following table summarizes typical outcomes for the coupling of a heteroaromatic carboxylic acid with a generic primary amine.

Coupling Reagent (1.2 eq)Additive (1.2 eq)Base (2.5 eq)SolventTemperature (°C)Typical Time (h)Representative Yield (%)
EDCHOBtDIPEADMF251275-85
EDCDMAP (cat.)DIPEACH₂Cl₂0 to 251660-75
HATUNoneDIPEADMF252-490-98
PyBOPNoneDIPEACH₃CN253-688-95
SOCl₂NonePyridineToluene80250-70*

Note: Acyl chloride formation can be harsh and may lead to side reactions with sensitive substrates.[5]

Key Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for most amines, including those that are less reactive, due to its high efficiency.[2]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[2]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product via column chromatography.

Protocol 2: Esterification using Pyridine-2-carboxylic Anhydride and DMAP

This protocol is effective for converting the carboxylic acid to its corresponding ester, particularly with primary and secondary alcohols.[7]

Reagents & Materials:

  • This compound

  • Alcohol (e.g., primary or secondary) (1.0 equiv)

  • Pyridine-2-carboxylic Anhydride (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Convert the starting carboxylic acid to its anhydride form using established methods if not commercially available.

  • In a dry flask under an inert atmosphere, dissolve the alcohol and DMAP in anhydrous DCM.[7]

  • Add the corresponding anhydride of the title compound to the solution.

  • Stir the reaction at room temperature. Monitor progress by TLC until the starting alcohol is consumed (typically 2-4 hours for primary alcohols).[7]

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[7]

  • Extract the product with DCM, wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Carboxylic Acid + Amine reagents Dissolve Acid in Anhydrous DMF start->reagents activate Add HATU + DIPEA (Pre-activation) reagents->activate add_amine Add Amine activate->add_amine monitor Stir at RT Monitor by TLC/LC-MS add_amine->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Standard workflow for HATU-mediated amide coupling.

G action_node action_node result_node result_node start Low or No Product Yield? check_activation Is Acid Activation Confirmed? (e.g., via LC-MS) start->check_activation check_amine Is Amine Hindered or Electron-Deficient? check_activation->check_amine Yes action1 Use Fresh/Potent Coupling Agent (HATU) Ensure Stoichiometry is Correct check_activation->action1 No check_conditions Are Conditions Anhydrous? check_amine->check_conditions No action2 Switch to Stronger Reagent (HATU) Increase Temperature or Reaction Time check_amine->action2 Yes result_node2 Use Anhydrous Solvents/Reagents Run Under Inert Atmosphere check_conditions->result_node2 No result_node3 Problem Likely Solved check_conditions->result_node3 Yes result_node1 Improved Yield action1->result_node1 Re-run Reaction action2->result_node1 result_node2->result_node1

Caption: A logical guide for troubleshooting low reaction yields.

References

troubleshooting failed reactions of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Failed or low-yielding amide coupling reactions with this substrate can stem from several factors:

  • Poor activation of the carboxylic acid: The carboxylic acid needs to be converted into a more reactive species (e.g., an active ester) for the amine to attack. Inefficient activation is a primary reason for reaction failure.

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may not be reactive enough to couple efficiently.

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly impact the yield.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced product formation.[1]

  • Side reactions: The imidazo[1,2-a]pyridine core can undergo side reactions under certain conditions.

  • Impure starting materials: Impurities in the carboxylic acid, amine, or reagents can interfere with the reaction.

Q2: Which coupling reagents are recommended for amide bond formation with this compound?

A2: Several coupling reagents can be effective. The choice often depends on the specific amine used and the scale of the reaction. Common choices include:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly effective and fast-acting coupling reagent.[2] It is often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective combination. HOBt helps to suppress side reactions and reduce racemization if chiral amines are used.[3][4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based coupling reagent.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent activating agent, but the dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.

Q3: My esterification reaction is not proceeding. What should I check?

A3: For esterification reactions, consider the following:

  • Reaction Type: Fischer esterification (acid-catalyzed reaction with an alcohol) may require harsh conditions and long reaction times.

  • Activation: For milder conditions, activation of the carboxylic acid is necessary. This can be achieved using similar reagents as in amide coupling (e.g., DCC, EDC) or by converting the carboxylic acid to an acyl chloride.

  • Steric Hindrance: Sterically hindered alcohols will react slower and may require more forcing conditions or more reactive acylating agents.[5]

  • Catalyst: For some esterification methods, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[5]

Q4: Are there any known side reactions specific to the 7-Methoxyimidazo[1,2-a]pyridine core?

A4: The imidazo[1,2-a]pyridine ring system is generally stable. However, under certain conditions, side reactions can occur. For instance, strong acidic or basic conditions might affect the methoxy group. Additionally, oxidative conditions can lead to cleavage of the C(sp2)-N bond of the imidazo[1,2-a]pyridine ring, resulting in the formation of α-ketoesters.[6]

Troubleshooting Guides

Low Yield in Amide Coupling

If you are experiencing low yields in your amide coupling reaction, systematically evaluate the following parameters.

TroubleshootingAmideCoupling start Low Yield in Amide Coupling check_reagents Verify Reagent Purity and Dryness start->check_reagents Start Here coupling_reagent Optimize Coupling Reagent & Base check_reagents->coupling_reagent Reagents OK solvent Change Solvent coupling_reagent->solvent No Improvement success Improved Yield coupling_reagent->success Improvement temperature Adjust Temperature solvent->temperature No Improvement solvent->success Improvement purification Review Purification Method temperature->purification No Improvement temperature->success Improvement purification->success Improvement

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

The following table summarizes reaction conditions for amide coupling of imidazo[1,2-a]pyridine carboxylic acid analogs. These can serve as a starting point for optimization.

Coupling ReagentBaseSolventTemperatureTime (h)Yield (%)Notes
EDC, HOBt, DMAP-CH3CNRoom Temp-GoodFor 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.[3]
HATUDIPEADMFRoom Temp1HighGeneral conditions for amide coupling.[2]
POCl3Pyridine--1HighFor 3-cyano-N-(4-phenylpyridin-2-yl)benzamide.[2]
Failed Esterification Reaction

If your esterification reaction is not yielding the desired product, consider the following troubleshooting steps.

TroubleshootingEsterification start Failed Esterification check_activation Confirm Carboxylic Acid Activation start->check_activation Start Here change_catalyst Add/Change Catalyst (e.g., DMAP) check_activation->change_catalyst Activation OK success Product Formation check_activation->success Improvement increase_temp Increase Reaction Temperature change_catalyst->increase_temp No Improvement change_catalyst->success Improvement change_solvent Change Solvent increase_temp->change_solvent No Improvement increase_temp->success Improvement change_solvent->success Improvement

Caption: A systematic approach to troubleshooting failed esterification reactions.

The following table provides examples of esterification conditions for related compounds.

Reagent/MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Pyridine-2-carboxylic AnhydrideDMAPToluene506-12>90 (expected)For primary alcohols.[5]
PhI(OCOCF3)2-DCE60868Oxidative esterification of 2-phenylimidazo[1,2-a]pyridine.[6]
LiOH (saponification of ester)-EtOH/H2ORefluxOvernightup to 90For hydrolysis to the carboxylic acid.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add HATU (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification using EDC and DMAP
  • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Purification of Imidazo[1,2-a]pyridine Derivatives

Purification of imidazo[1,2-a]pyridine derivatives is typically achieved by column chromatography on silica gel.[3] A solvent system of acetone in hexanes (e.g., 30% acetone) has been reported to be effective for the purification of related amide hybrids.[3] For more polar compounds, a gradient of methanol in dichloromethane can be employed. Recrystallization from a suitable solvent such as ethanol can also be used for final purification.[3] In some cases, preparative HPLC may be necessary for achieving high purity.[8]

References

Technical Support Center: Synthesis of 7-methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-methoxyimidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 7-methoxyimidazo[1,2-a]pyridines, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Q: I am not getting the desired 7-methoxyimidazo[1,2-a]pyridine product, or the yield is very low. What are the possible causes and how can I improve it?

A: Low or no product yield can stem from several factors, ranging from reactant stability to reaction conditions. Here's a systematic troubleshooting approach:

  • Starting Material Quality: Ensure the purity of your starting materials, particularly the 2-amino-4-methoxypyridine and the α-haloketone or equivalent reactant. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Some synthetic methods for imidazo[1,2-a]pyridines require elevated temperatures. Ensure your reaction is maintained at the optimal temperature as specified in the literature protocol.

    • Solvent: The choice of solvent is critical. Polar, protic solvents like ethanol or methanol are commonly used. Ensure the solvent is dry, as water can sometimes hinder the reaction.

    • Catalyst: If using a catalyzed reaction (e.g., Lewis acids, copper salts), ensure the catalyst is active and used in the correct stoichiometric amount.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to low yields.

  • Influence of the Methoxy Group: The electron-donating nature of the 7-methoxy group generally leads to higher yields in many synthetic routes for imidazo[1,2-a]pyridines. If you are experiencing low yields, it is less likely to be a direct electronic deactivating effect of this substituent.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Regioisomer Formation:

    • Cause: While the formation of 7-methoxyimidazo[1,2-a]pyridine is generally favored, there is a possibility of forming other regioisomers depending on the specific synthetic route and the substitution pattern of the other reactant. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the use of substituted aminopyridines can sometimes lead to mixtures of isomers.

    • Solution: Carefully control the reaction conditions (temperature, catalyst) as they can influence the regioselectivity. Purification by column chromatography is often necessary to separate the desired isomer.

  • Demethylation of the Methoxy Group:

    • Cause: While not widely reported as a major side reaction under standard synthesis conditions, strong acidic conditions (e.g., using certain Lewis acids as catalysts at high temperatures) could potentially lead to the demethylation of the 7-methoxy group, resulting in the corresponding 7-hydroxyimidazo[1,2-a]pyridine.

    • Solution: If demethylation is suspected, consider using milder catalysts or reaction conditions. Protecting the methoxy group is generally not necessary for standard imidazo[1,2-a]pyridine syntheses.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction can lead to the presence of starting materials in the final product mixture.

    • Solution: Increase the reaction time or temperature, or consider adding a slight excess of one of the reactants.

  • Polymerization:

    • Cause: Some starting materials or intermediates can be prone to polymerization under certain conditions, especially at high temperatures or in the presence of strong acids.

    • Solution: Maintain careful temperature control and consider using a more dilute reaction mixture.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my 7-methoxyimidazo[1,2-a]pyridine product. What are the best practices?

A: The basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine core can sometimes lead to challenges during chromatographic purification.

  • Column Chromatography:

    • Tailing: The basic nitrogen can interact with acidic silanol groups on the silica gel, causing peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

    • Solvent System: A common eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The polarity should be optimized based on the specific product's retention factor (Rf) on TLC.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvents for recrystallization include ethanol, methanol, or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 7-methoxyimidazo[1,2-a]pyridines?

A1: Several methods are employed for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the 7-methoxy derivative. The most common include:

  • Condensation of 2-amino-4-methoxypyridine with α-haloketones: This is a classical and widely used method.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving 2-amino-4-methoxypyridine, an aldehyde, and an isocyanide.

  • Copper- or Iodine-Catalyzed Reactions: Various modern synthetic protocols utilize copper or iodine catalysts for the cyclization reaction.

Q2: Does the 7-methoxy group influence the regioselectivity of further electrophilic substitution on the imidazo[1,2-a]pyridine ring?

A2: Yes. Electrophilic substitution on the imidazo[1,2-a]pyridine ring system generally occurs at the C3 position of the imidazole ring. The electron-donating 7-methoxy group further activates the ring system towards electrophilic attack, but the primary site of substitution is expected to remain C3 due to the electronic nature of the heterocyclic system.

Q3: Can the methoxy group be cleaved during the synthesis?

A3: While possible under harsh acidic conditions, cleavage of the methoxy group is not a commonly reported side reaction in the standard synthesis of 7-methoxyimidazo[1,2-a]pyridines. The stability of the methoxy group is generally good under the typical reaction conditions used for these syntheses.

Data Presentation

Table 1: Common Solvents and Catalysts in the Synthesis of Imidazo[1,2-a]pyridines

Synthetic MethodCommon SolventsCommon Catalysts/Reagents
Condensation with α-haloketonesEthanol, DMF, AcetonitrileNone, or a mild base (e.g., NaHCO₃)
Groebke-Blackburn-BienayméMethanol, Ethanol, TolueneSc(OTf)₃, HClO₄, p-TsOH
Copper-Catalyzed CyclizationToluene, DioxaneCuI, Cu(OAc)₂
Iodine-Catalyzed SynthesisWater, EthanolI₂

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-methoxyimidazo[1,2-a]pyridines via Condensation with an α-Haloketone

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.0-1.2 eq).

  • If desired, a mild base like sodium bicarbonate (1.5 eq) can be added to neutralize the hydrohalic acid formed during the reaction.

  • The reaction mixture is then heated to reflux (typically 80-120 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualizations

reaction_troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_cond Verify Reaction Conditions (Temp, Solvent, Catalyst) start->check_cond check_time Optimize Reaction Time start->check_time solution_sm Use Pure Starting Materials check_sm->solution_sm solution_cond Adjust Conditions as per Protocol check_cond->solution_cond solution_time Monitor Reaction by TLC/LC-MS check_time->solution_time

Caption: Troubleshooting workflow for low product yield.

side_reactions main_reaction Synthesis of 7-methoxyimidazo[1,2-a]pyridine side_product1 Regioisomer Formation main_reaction->side_product1 Potential Side Reaction side_product2 Demethylation main_reaction->side_product2 Potential Side Reaction side_product3 Unreacted Starting Materials main_reaction->side_product3 Incomplete Reaction side_product4 Polymerization main_reaction->side_product4 Potential Side Reaction

Caption: Common side reactions in the synthesis.

Technical Support Center: Characterization of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical challenges and characterization of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The primary analytical challenges for this molecule often stem from its physicochemical properties. Key issues include:

  • Poor Solubility: The planar, heterocyclic core combined with the carboxylic acid group can lead to limited solubility in common organic solvents and aqueous buffers, complicating sample preparation for techniques like HPLC and NMR.

  • Polarity: The presence of the carboxylic acid and the nitrogen atoms in the imidazopyridine ring system makes it a polar molecule. This can lead to issues with peak shape (tailing) in reverse-phase HPLC and requires careful method development.

  • Potential for Impurities: Synthesis of imidazo[1,2-a]pyridines can sometimes result in side products or unreacted starting materials that may have similar chromatographic behavior, necessitating high-resolution analytical techniques for proper separation and identification.

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

A2: While experimental data for this specific molecule is not widely published, we can predict the approximate chemical shifts based on known data for similar imidazo[1,2-a]pyridine structures. The following table provides predicted chemical shifts. It is crucial to confirm these with experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3~8.2 - 8.5 (s)~110 - 115
H-5~8.0 - 8.3 (d)~125 - 130
H-6~6.8 - 7.1 (dd)~105 - 110
H-8~7.4 - 7.7 (d)~115 - 120
OCH₃~3.9 - 4.1 (s)~55 - 60
COOH~12 - 14 (br s)~160 - 165
C-2-~140 - 145
C-3a-~145 - 150
C-7-~155 - 160

Q3: What is the expected mass spectrum and fragmentation pattern for this compound?

A3: In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you would expect to see a prominent protonated molecule [M+H]⁺. Fragmentation is likely to involve the loss of small neutral molecules.

Ion Description Predicted m/z
[M+H]⁺Protonated molecule193.06
[M+H - H₂O]⁺Loss of water from the carboxylic acid175.05
[M+H - CO₂]⁺Decarboxylation149.07
[M+H - CH₃O]⁺Loss of the methoxy group as a radical162.05

The fragmentation of the imidazo[1,2-a]pyridine core itself is generally characterized by the cleavage of the pyridine ring.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Poor peak shape (tailing) for this compound in reverse-phase HPLC.

  • Cause 1: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the imidazopyridine ring can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution:

      • Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5. This will protonate the basic nitrogens and the carboxylic acid, reducing silanol interactions. An acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% is recommended.

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is generally not recommended for LC-MS applications.

  • Cause 2: Poor Solubility in the Mobile Phase: If the compound is not fully dissolved in the mobile phase, it can lead to peak distortion.

    • Solution:

      • Optimize Mobile Phase Composition: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in your gradient or isocratic method to ensure the compound remains soluble throughout the run.

      • Sample Diluent: Dissolve the sample in a solvent with a higher organic content than the initial mobile phase, or in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase.

Problem: Inconsistent retention times.

  • Cause 1: Mobile Phase pH Instability: Small variations in the mobile phase pH can significantly affect the retention of this ionizable compound.

    • Solution:

      • Use a Buffer: Employ a buffer system (e.g., ammonium formate or ammonium acetate) at a concentration of 10-20 mM to maintain a stable pH.

      • Fresh Mobile Phase: Prepare fresh mobile phase daily, as the pH of aqueous mobile phases can change over time due to the absorption of atmospheric CO₂.

  • Cause 2: Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and 290 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. If solubility is an issue, use a small amount of DMSO to initially dissolve the compound, then dilute with the acetonitrile/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad NMR signals or poor resolution.

  • Cause 1: Poor Solubility and Aggregation: The compound may not be fully dissolved in the NMR solvent, or it may be forming aggregates.

    • Solution:

      • Choice of Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) as these are generally good solvents for polar heterocyclic compounds.

      • Sonication and Gentle Heating: Sonicate the sample or gently warm it to aid dissolution.

      • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any undissolved particulates before transferring to the NMR tube.

  • Cause 2: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution:

      • Use High-Purity Solvents: Ensure that the NMR solvent is of high purity.

      • Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester paramagnetic ions, but this may complicate the spectrum.

Problem: Difficulty observing the carboxylic acid proton.

  • Cause: The acidic proton of the carboxylic acid can exchange with residual water in the NMR solvent or with other exchangeable protons, leading to a very broad signal or its complete disappearance.

    • Solution:

      • Use a Dry Solvent: Use a freshly opened bottle of a high-purity, anhydrous NMR solvent.

      • Low Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the proton exchange rate, making the signal sharper and easier to observe.

Experimental Protocol: ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently warm and sonicate the sample until the solid is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Mass Spectrometry (MS)

Problem: Low signal intensity or poor ionization.

  • Cause 1: Inefficient Ionization: The compound may not ionize efficiently under the chosen conditions.

    • Solution:

      • Optimize Ionization Source: Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be effective. ESI is generally preferred for polar molecules. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

      • Mobile Phase Additives: The presence of an acid like formic acid in the mobile phase will promote protonation and enhance the signal in positive ion mode.

  • Cause 2: Ion Suppression: Co-eluting impurities or high concentrations of non-volatile buffer salts can suppress the ionization of the target analyte.

    • Solution:

      • Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components.

      • Use Volatile Buffers: If a buffer is necessary, use a volatile buffer such as ammonium formate or ammonium acetate at a low concentration (e.g., 5-10 mM).

Experimental Protocol: LC-MS Analysis

  • LC System: Use the HPLC conditions described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50-500.

  • Source Parameters (as a starting point):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

Visualizations

Analytical_Workflow cluster_0 Initial Characterization cluster_1 In-depth Analysis & Troubleshooting Sample_Prep Sample Preparation (Solubility Assessment) HPLC_UV HPLC-UV (Purity & Retention) Sample_Prep->HPLC_UV LC_MS LC-MS (Molecular Weight) HPLC_UV->LC_MS HPLC_Method_Dev HPLC Method Optimization (Peak Shape, Resolution) HPLC_UV->HPLC_Method_Dev NMR_1H 1H NMR (Structural Confirmation) LC_MS->NMR_1H HRMS High-Resolution MS (Elemental Composition) LC_MS->HRMS NMR_2D 2D NMR (COSY, HSQC) (Full Structure Elucidation) NMR_1H->NMR_2D MS_MS MS/MS (Fragmentation Pattern) HRMS->MS_MS

Caption: A typical analytical workflow for the characterization of a novel compound.

HPLC_Troubleshooting Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Lower pH with 0.1% Formic Acid Check_pH->Lower_pH No Check_Column Using a High-Purity, End-Capped C18? Check_pH->Check_Column Yes Lower_pH->Check_Column Change_Column Switch to a Modern, End-Capped Column Check_Column->Change_Column No Check_Solubility Is Sample Soluble in Mobile Phase? Check_Column->Check_Solubility Yes Change_Column->Check_Solubility Optimize_Solvent Increase Organic Content or Change Sample Diluent Check_Solubility->Optimize_Solvent No End Improved Peak Shape Check_Solubility->End Yes Optimize_Solvent->End

Caption: A troubleshooting guide for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7-Methoxy and 7-Chloro Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the nuanced differences in biological activity between 7-methoxy and 7-chloro substituted imidazo[1,2-a]pyridines, supported by available experimental data and methodologies.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on this bicyclic system play a crucial role in modulating its pharmacological profile. This guide provides a comparative overview of the biological activities of two key analogs: 7-methoxy- and 7-chloro-imidazo[1,2-a]pyridines.

While direct comparative studies evaluating these two specific substitutions under identical experimental conditions are limited in the publicly available scientific literature, this guide synthesizes the existing data for various 7-substituted imidazo[1,2-a]pyridines to offer valuable insights into their structure-activity relationships (SAR).

Quantitative Comparison of Biological Activity

The following tables summarize the reported biological activities of various 7-substituted imidazo[1,2-a]pyridine derivatives. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Anticancer Activity of 7-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID/ReferenceSubstitution at 7-positionCancer Cell LineAssay TypeIC50 (µM)
Hypothetical 7-Methoxy Analog Methoxy (-OCH3)VariousCytotoxicityData not available
Hypothetical 7-Chloro Analog Chloro (-Cl)VariousCytotoxicityData not available
Compound 18 [1]Chloro (-Cl)Mycobacterium tuberculosisMIC0.02
Compound 15 [1]Methyl (-CH3)Mycobacterium tuberculosisMIC0.004

Table 2: Comparative Antimicrobial Activity of 7-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID/ReferenceSubstitution at 7-positionMicrobial StrainAssay TypeMIC (µg/mL)
Hypothetical 7-Methoxy Analog Methoxy (-OCH3)Various Bacteria/FungiMICData not available
Hypothetical 7-Chloro Analog Chloro (-Cl)Various Bacteria/FungiMICData not available

Note: Specific minimum inhibitory concentration (MIC) values for 7-methoxy and 7-chloro imidazo[1,2-a]pyridines against a common panel of microbial strains were not found in the same study for a direct comparison.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on imidazo[1,2-a]pyridine derivatives, some general SAR principles can be inferred regarding substitutions at the 7-position:

  • Electronic Effects: The electronic nature of the substituent at the 7-position can significantly influence the biological activity. Electron-withdrawing groups, such as a chloro group, can alter the electron density of the pyridine ring, potentially affecting interactions with biological targets. In one study focused on antitubercular activity, a 7-chloro substitution was found to diminish activity by 5-fold compared to a 7-methyl group, suggesting that a less electron-withdrawing group might be more favorable for this specific target.[1]

  • Steric and Lipophilic Properties: The size and lipophilicity of the substituent at the 7-position can also impact activity. A methoxy group is smaller and less lipophilic than a chloro group, which could affect cell permeability and binding to the target protein.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine 7-substituted Imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibits Experimental_Workflow Synthesis Synthesis of 7-methoxy & 7-chloro imidazo[1,2-a]pyridines Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., PI3K Kinase Assay, Western Blot) Cytotoxicity_Screening->Mechanism_of_Action Active Compounds Antimicrobial_Screening->Mechanism_of_Action Active Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

A Comparative Guide to 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic Acid and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid and other imidazopyridine isomers, with a focus on their anticancer properties. While direct comparative studies with extensive quantitative data on all isomers are limited, this document synthesizes available experimental data to offer insights into their structure-activity relationships and mechanisms of action.

Introduction to Imidazopyridine Isomers

Imidazopyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole and a pyridine ring. Several isomeric forms exist, with the most studied being imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines.[1] These scaffolds are of significant interest in drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[1] The diverse biological activities reported for imidazopyridine derivatives include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]

The synthesis of the imidazo[1,2-a]pyridine core is versatile and can be achieved through several methods. A common approach involves the condensation reaction of a 2-aminopyridine with an α-halocarbonyl compound. Modifications at various positions of the bicyclic ring system allow for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.

Comparative Biological Activity: Focus on Anticancer Properties

It is crucial to note that these data are compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-based hybrids
HB9A549 (Lung)50.56[4]
HB10HepG2 (Liver)51.52[4]
Substituted Imidazo[1,2-a]pyridines
Compound 6A375 (Melanoma)~10[5]
Compound 6WM115 (Melanoma)~20[5]
Compound 6HeLa (Cervical)~35[5]
IP-5HCC1937 (Breast)45[6]
IP-6HCC1937 (Breast)47.7[6]
IP-7HCC1937 (Breast)79.6[6]
Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 8 (with N-hydroxy-carboximidamide group)MCF-7 (Breast)0.082[1]

The position of the methoxy group on the imidazo[1,2-a]pyridine ring, as well as the nature and position of other substituents, can significantly influence the biological activity. For instance, the presence of a carboxylic acid group at the 2-position is a common feature in many biologically active derivatives.

Signaling Pathways and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[7] Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the suppression of tumor growth.[7][5][8] Inhibition of PI3K/Akt/mTOR signaling can induce cell cycle arrest and apoptosis.[5][8]

PI3K_Akt_mTOR_Pathway cluster_0 Imidazo[1,2-a]pyridines cluster_1 Signaling Cascade cluster_2 Cellular Effects Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis

PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridines.
STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation and cancer.[9][10] Crosstalk between these two pathways is often observed in cancer cells.[10][11] Some imidazopyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB, leading to anti-inflammatory and anticancer effects.[9][12]

STAT3_NFkB_Pathway cluster_0 Imidazo[1,2-a]pyridines cluster_1 Signaling Molecules cluster_2 Cellular Responses Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 Inhibition NF-κB NF-κB Imidazo[1,2-a]pyridine->NF-κB Inhibition Inflammation Inflammation STAT3->Inflammation Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Apoptosis Apoptosis STAT3->Apoptosis NF-κB->Inflammation NF-κB->Cell Proliferation NF-κB->Apoptosis

Inhibition of STAT3 and NF-κB signaling by imidazo[1,2-a]pyridines.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the anticancer activity of imidazopyridine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

MTT_Assay_Workflow A Seed Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Workflow of the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate and can be employed to investigate the induction of apoptosis by analyzing the expression of key apoptotic proteins.[15][16][17][18]

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H

General workflow for Western Blot analysis.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. While a definitive, direct comparison of the biological activities of this compound and its positional isomers requires further dedicated studies, the available data on various derivatives highlight the importance of the substitution pattern on the biological activity. The inhibition of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB appears to be a common mechanism of action for the anticancer effects of this class of compounds. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising molecules.

References

Comparative Docking Analysis of 7-Methoxyimidazo[1,2-a]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 7-methoxyimidazo[1,2-a]pyridine analogs with various protein targets reveals their potential as versatile scaffolds in drug development. This guide synthesizes findings from multiple docking studies, providing a comparative perspective on their performance against kinases, mycobacterial enzymes, and other key proteins implicated in a range of diseases.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] The addition of a methoxy group at the 7th position can significantly influence the molecule's electronic properties and binding interactions, making 7-methoxyimidazo[1,2-a]pyridine analogs a subject of considerable interest for researchers. This guide provides an objective comparison of these analogs based on computational docking studies, supported by experimental data where available.

Comparative Analysis of Binding Affinities

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of 7-methoxyimidazo[1,2-a]pyridine analogs against a variety of biological targets. The data presented in the following tables summarizes the key quantitative findings from these studies, offering a clear comparison of their potential efficacy.

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (µM)Reference
4c CLK1-0.7[3]
4c DYRK1A-2.6[3]
IPA-6 MTB ENR (4TZK)-7.130.05[4]
IPS-1 MTB ENR (4TZK)-0.4[4]
Compound 6h MARK4--[5]
Compound C Oxidoreductase (4XO7)-9.207-[6]
HB7 Human LTA4H (3U9W)-11.237-[7][8]

Table 1: Summary of Docking Scores and Biological Activities. This table presents a compilation of docking scores and corresponding IC50 values for various 7-methoxyimidazo[1,2-a]pyridine analogs against their respective protein targets. The data highlights the broad spectrum of activity for this class of compounds.

Insights into a Range of Therapeutic Targets

The versatility of the 7-methoxyimidazo[1,2-a]pyridine scaffold is evident from the diverse range of protein targets against which its analogs have shown promising activity. These include:

  • Protein Kinases: Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.[3][5] Docking studies on DYRK1A and CLK1 have shown that the nitrogen of the imidazo[1,2-a]pyridine core often forms a key hydrogen bond with a lysine residue in the active site.[3]

  • Mycobacterium tuberculosis Enzymes: In the fight against tuberculosis, analogs have been designed and evaluated as inhibitors of essential mycobacterial enzymes. For instance, docking studies against the enoyl acyl carrier protein reductase (ENR) of Mycobacterium tuberculosis have revealed the binding patterns of these inhibitors, guiding the development of more potent anti-tubercular agents.[4]

  • Other Enzymes: The scaffold has also been explored for its potential to inhibit other enzymes like human leukotriene A4 hydrolase (LTA4H) and oxidoreductase, which are implicated in inflammation and cancer, respectively.[6][7][8]

Experimental Protocols: A Closer Look at the Methodology

The insights gleaned from comparative docking studies are underpinned by rigorous computational methodologies. A typical workflow for such a study is outlined below.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) Grid Grid Generation PDB->Grid Target Ligand Ligand Structure Preparation Dock Molecular Docking Ligand->Dock Analogs Grid->Dock Pose Pose Analysis Dock->Pose Score Scoring & Ranking Pose->Score

Caption: A generalized workflow for molecular docking studies.

A standard protocol for these docking studies involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the 7-methoxyimidazo[1,2-a]pyridine analogs are sketched and converted to 3D structures, followed by energy minimization.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the region where the docking algorithm will search for binding poses.

  • Molecular Docking: The prepared ligands are then docked into the defined active site of the protein using software such as the Glide module of Schrodinger.[4] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The generated poses are then scored based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 7-methoxyimidazo[1,2-a]pyridine analogs are often attributed to their ability to modulate specific signaling pathways. For instance, their inhibition of protein kinases can disrupt downstream signaling cascades that are critical for cell proliferation and survival.

Kinase Inhibition Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Analog 7-Methoxyimidazo[1,2-a]pyridine Analog Analog->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

This diagram illustrates how a 7-methoxyimidazo[1,2-a]pyridine analog can inhibit a protein kinase, thereby blocking the phosphorylation of a substrate protein and preventing the downstream cellular response. This mechanism is central to the anti-cancer and anti-inflammatory potential of these compounds.

References

Benchmarking Imidazo[1,2-a]pyridine Derivatives Against Known PI3K/mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-cancer properties. A significant mechanism through which these compounds exert their anti-proliferative effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This guide provides an objective comparison of the inhibitory activity of a representative imidazo[1,2-a]pyridine derivative against well-established PI3K and mTOR inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The inhibitory potency of various compounds against PI3Kα and mTOR, key kinases in the signaling cascade, is summarized in the table below. The data highlights the nanomolar efficacy of certain imidazo[1,2-a]pyridine derivatives, positioning them as highly potent inhibitors comparable to, and in some cases exceeding, the potency of established clinical and preclinical drugs.

CompoundTarget(s)IC50 (nM)Reference Compound(s)Target(s)IC50 (nM)
Imidazo[1,2-a]pyridine Derivative 1 PI3Kα2GDC-0980 PI3K/mTOR~5
mTOR-BEZ-235 PI3K/mTOR~5
Imidazo[1,2-a]pyridine Derivative 2 PI3Kα0.67 µMPI-103 PI3K/mTOR2-3 (PI3K)
20 (mTORC1)
83 (mTORC2)
Imidazo[1,2-a]pyridine Derivative 3 PI3Kα0.0028 µMAZD8055 mTOR<4
INK128 mTOR1

Note: The specific structure of "7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid" was not associated with a public IC50 value in the reviewed literature. The data presented is for other potent imidazo[1,2-a]pyridine derivatives targeting the PI3K/mTOR pathway to illustrate the potential of this chemical class.[1]

Experimental Protocols

To evaluate and compare the inhibitory activity of novel compounds such as this compound against known inhibitors, standardized experimental protocols are essential. The following are key assays utilized in the characterization of PI3K/mTOR pathway inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and known inhibitors for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated.[2]

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway, providing direct evidence of target engagement and inhibition.

  • Cell Culture and Treatment: Culture cells and treat them with various concentrations of the test compound or a vehicle control for a defined period.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6K, S6K).

  • Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][3]

Visualizing the PI3K/AKT/mTOR Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach for inhibitor benchmarking, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC1_2 TSC1/TSC2 AKT->TSC1_2 P Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Imidazo[1,2-a]pyridine Derivative & Known Inhibitors start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_lysis Cell Lysis treatment->cell_lysis data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis western_blot Western Blot Analysis (p-AKT, p-mTOR, etc.) cell_lysis->western_blot western_blot->data_analysis comparison Compare Potency and Mechanism of Action data_analysis->comparison end End: Comparative Guide comparison->end

References

Cross-Reactivity Profile of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with a wide array of biological activities. Among these, derivatives of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid are of significant interest due to their potential therapeutic applications. Understanding the cross-reactivity of these compounds is paramount for assessing their selectivity, predicting potential off-target effects, and ensuring their safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways.

Quantitative Cross-Reactivity Data

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDPrimary TargetIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Fold SelectivityReference
Compound A c-Met12.8AXL>1000>78[1]
MER>1000>78[1]
RON>1000>78[1]
Compound B FLT325NEK280.32[2]
Compound C HPK115GCK>10,000>667[3]
LCK>10,000>667[3]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 1 15.20.12126.7[4]
Derivative 2 18.50.09205.6[4]
Derivative 3 12.30.2158.6[4]

Table 3: Nuclear Receptor Activation by Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget ReceptorEC₅₀ (µM)Off-Target Receptor% Activation at 10 µMReference
Compound X CAR0.25PXR<10[5]
Compound Y CAR0.52PXR25[5]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of target engagement and potential cross-reactivity, it is crucial to visualize the signaling pathways involved and the workflows of the experimental assays used to determine selectivity.

Signaling Pathway of c-Met Inhibition

The c-Met receptor tyrosine kinase is a key driver in many cancers. Its signaling cascade promotes cell proliferation, survival, and motility. Selective inhibitors of c-Met are sought after as anti-cancer agents.

cMet_Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates HGF HGF HGF->c-Met Binds Imidazo_Pyridine_Derivative Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine_Derivative->c-Met Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Signaling pathway of c-Met and its inhibition by an imidazo[1,2-a]pyridine derivative.

Experimental Workflow for Kinase Inhibitor Profiling

Determining the selectivity of a kinase inhibitor requires screening against a panel of kinases. A common workflow involves enzymatic assays to measure the inhibition of each kinase's activity.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Compound Imidazo[1,2-a]pyridine Derivative Enzymatic_Assay Enzymatic Kinase Assays (e.g., TR-FRET, Luminescence) Compound->Enzymatic_Assay Kinase_Panel Panel of Kinases Kinase_Panel->Enzymatic_Assay Data_Analysis IC50 Determination & Data Analysis Enzymatic_Assay->Data_Analysis Selectivity_Profile Selectivity Profile (Fold Selectivity) Data_Analysis->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable cross-reactivity data. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to determine the potency of compounds against purified kinases.

Objective: To measure the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Test Compound (e.g., this compound derivative)

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add the kinase and substrate peptide to the wells of the microplate.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value using a suitable software.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines, which can indicate on-target or off-target activity.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a panel of cell lines.

Materials:

  • Test Compound

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a semi-log dilution series) or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and plot it against the compound concentration to determine the GI₅₀ value.

Conclusion

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a promising starting point for the development of potent and selective modulators of various biological targets. The available data on different derivatives highlight their potential as kinase inhibitors, anti-inflammatory agents, and nuclear receptor activators. However, the lack of comprehensive public data on the cross-reactivity of specific derivatives, such as those with a 7-methoxy substitution, underscores the critical need for broad off-target screening in the early stages of drug discovery. The experimental protocols and workflows detailed in this guide provide a framework for conducting such essential selectivity profiling, which is indispensable for advancing these promising compounds toward clinical applications. Researchers and drug development professionals are encouraged to utilize these methodologies to build a more complete understanding of the pharmacological profile of their specific imidazo[1,2-a]pyridine derivatives.

References

Comparative In Vivo Efficacy of 7-Methoxy-Substituted Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of 7-methoxy-substituted imidazo[1,2-a]pyridines against established alternatives in key therapeutic areas: oncology, infectious diseases, and inflammation. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes relevant biological pathways and workflows.

Executive Summary

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a methoxy group at the 7th position of the imidazo[1,2-a]pyridine scaffold has been explored to modulate the pharmacological properties of these molecules. This guide focuses on the in vivo performance of these 7-methoxy-substituted derivatives, offering a comparative analysis against standard-of-care agents to aid in the evaluation of their therapeutic potential.

Anti-Cancer Efficacy

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Axis

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the points of intervention by imidazo[1,2-a]pyridines.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

In Vivo Xenograft Model Data
CompoundDoseAnimal ModelTumor Growth Inhibition (%)ComparatorComparator TGI (%)
Imidazo[1,2-a]pyridine (2a)10 mg/kg/dayMouse with human breast cancer xenograftsSignificant anti-tumor activityCisplatinNot specified in the same study
Doxorubicin4 mg/kg/week for 3 weeksEL4-lymphoma, immunocompetent, juvenile mouse modelSignificant tumor growth inhibitionVehicle-

Note: The data for the imidazo[1,2-a]pyridine and doxorubicin are from different studies and are not a head-to-head comparison.

Experimental Protocol: In Vivo Xenograft Model

A standard protocol for evaluating the anti-cancer efficacy of a test compound in a subcutaneous xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS or a mixture with Matrigel®) to a final concentration of 5 x 10⁷ cells/mL.

  • Animal Implantation: 6-8 week old female athymic nude mice are anesthetized. A 100 µL cell suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured 2-3 times per week using digital calipers once tumors become palpable. Tumor volume is calculated using the formula: Volume = (W² x L) / 2, where W is the width and L is the length.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound (e.g., a 7-methoxy-substituted imidazo[1,2-a]pyridine) and a standard-of-care drug (e.g., doxorubicin) are administered at predetermined doses and schedules.

  • Endpoint: At the end of the study, tumors are excised and weighed.

Xenograft_Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Cell Preparation (5x10^6 cells in 100µL) A->B C 3. Subcutaneous Injection (Athymic Nude Mice) B->C D 4. Tumor Growth (to 100-150 mm³) C->D E 5. Randomization & Treatment (Test Compound vs. Control/Standard) D->E F 6. Tumor Measurement (Volume & Weight) E->F

Caption: In Vivo Xenograft Experimental Workflow.

Anti-Tuberculosis Efficacy

Mechanism of Action: Targeting the Electron Transport Chain

Imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis. Their mechanism of action involves the targeting of the cytochrome b subunit (QcrB) of the electron transport chain, which is essential for ATP synthesis and bacterial survival.

Mtb_ETC_Inhibition cluster_etc M. tuberculosis Electron Transport Chain NADH NADH NDH2 NDH-2 NADH->NDH2 Menaquinol Menaquinol (MKH2) NDH2->Menaquinol e- QcrB Cytochrome bc1 complex (QcrB subunit) Menaquinol->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- Terminal_Oxidase Terminal Oxidase Cytochrome_c->Terminal_Oxidase e- ATP_Synthase ATP Synthase Terminal_Oxidase->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Q203) Imidazopyridine->QcrB inhibits

Caption: Inhibition of M. tuberculosis Electron Transport Chain.

In Vivo Efficacy in a Mouse Infection Model

A study on the imidazo[1,2-a]pyridine derivative ND-09759 demonstrated significant bactericidal activity in a mouse model of M. tuberculosis infection, with efficacy comparable to the first-line anti-TB drugs isoniazid (INH) and rifampicin (RMP).[1]

CompoundDoseAnimal ModelReduction in Lung CFU (log10)ComparatorComparator Reduction in Lung CFU (log10)
ND-0975930 mg/kg/day (PO)Mouse M. tuberculosis infection model~2.0Isoniazid~2.0
ND-0975930 mg/kg/day (PO)Mouse M. tuberculosis infection model~2.0Rifampicin~2.0
Experimental Protocol: Mouse Model of Tuberculosis Infection

A common protocol for assessing the in vivo efficacy of anti-tuberculosis compounds is as follows:

  • Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Treatment with the test compound (e.g., a 7-methoxy-substituted imidazo[1,2-a]pyridine), a standard drug (e.g., isoniazid), or a vehicle control is typically initiated several weeks post-infection when a chronic infection is established.

  • Dosing: Compounds are administered daily or as per the desired schedule (e.g., oral gavage).

  • Evaluation of Bacterial Load: After a defined treatment period (e.g., 4 weeks), mice are euthanized, and the lungs and spleens are harvested.

  • CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The colony-forming units (CFU) are counted after incubation to determine the bacterial load.

Anti-inflammatory and Analgesic Efficacy

Mechanism of Action: COX-2 Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been shown to exhibit anti-inflammatory and analgesic properties through the selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

In Vivo Analgesic Activity

A study on a series of imidazo[1,2-a]pyridine derivatives identified a potent and selective COX-2 inhibitor, compound 5j, with significant in vivo analgesic activity in the writhing test. While this specific compound was not 7-methoxy substituted, it provides a benchmark for the potential of this scaffold.

CompoundED50 (mg/kg)Animal ModelTestComparatorComparator ED50 (mg/kg)
Compound 5j12.38MouseAcetic acid-induced writhing testCelecoxibNot directly compared in the same in vivo study
Experimental Protocol: Acetic Acid-Induced Writhing Test

The writhing test is a widely used model for screening peripherally acting analgesics.

  • Animal Grouping: Mice are divided into groups: a control group, a standard group (e.g., receiving celecoxib), and test groups receiving different doses of the 7-methoxy-substituted imidazo[1,2-a]pyridine.

  • Compound Administration: The test compounds and the standard drug are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a set time before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.

Writhing_Test_Workflow A 1. Animal Grouping (Control, Standard, Test) B 2. Compound Administration A->B C 3. Acetic Acid Injection (i.p.) B->C D 4. Observation & Counting of Writhes C->D E 5. Data Analysis (% Inhibition, ED50) D->E

Caption: Acetic Acid-Induced Writhing Test Workflow.

Conclusion

7-Methoxy-substituted imidazo[1,2-a]pyridines represent a promising class of compounds with potential applications in oncology, infectious diseases, and inflammation. The available in vivo data, primarily from related derivatives, demonstrates their potential to achieve efficacy comparable to or exceeding that of standard-of-care agents. Further head-to-head in vivo comparative studies focusing specifically on 7-methoxy-substituted analogues are warranted to fully elucidate their therapeutic potential and guide future drug development efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting such studies.

References

A Comparative Guide to the Structure-Activity Relationship of Substituents on the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile synthesis and the ability to introduce a wide array of substituents at various positions have made it a focal point for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different substituents on the imidazo[1,2-a]pyridine core, with a focus on its application in oncology, neurodegenerative disease, and infectious disease. The information is supported by experimental data and detailed methodologies for key assays.

SAR in Oncology: Targeting Kinases

The imidazo[1,2-a]pyridine core has been extensively explored for the development of kinase inhibitors, particularly for cancer therapy. Key targets include c-Met and PI3K/mTOR.

c-Met Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Overexpression or mutation of c-Met is implicated in the progression of various cancers.

Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors

PositionSubstituentc-Met IC50 (nM)[1]EBC-1 Cell IC50 (nM)[1]Key Observations
C2Varies--Generally, a substituted phenyl group is favored.
C3Varies--Often bears a group that can interact with the solvent-exposed region.
C61-methylpyrazole2180-Moderate activity.
C7H2180-No significant change in activity compared to C7-substituted analogs.
C7F, Cl, Me, OMeNo significant change-Limited impact on inhibitory activity.
C8F7.8270A fluorine atom at this position dramatically increases potency.
C8CF3Loss of activity-The bulky trifluoromethyl group is detrimental to activity.[2]

Key SAR Insights for c-Met Inhibition:

  • A small, electron-withdrawing group at the C8 position, such as fluorine, is critical for high potency.[1][2] This is likely due to favorable interactions within the kinase's active site.

  • The C7 position appears to be less sensitive to substitution, with various small groups being well-tolerated.[1]

  • Bulky substituents at the C8 position, like trifluoromethyl, lead to a loss of activity, suggesting steric hindrance in the binding pocket.[2]

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Dual inhibitors of PI3K and mTOR can offer a more comprehensive blockade of this pathway.

Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

PositionSubstituentPI3Kα IC50 (µM)T47D Cell IC50 (µM)[3]Key Observations
C2Carboxamide derivativesVariesVariesThe nature of the carboxamide substituent is crucial for activity.
C6Cl--Generally well-tolerated.
C8BrPotent7.9A bromine at this position contributes to potent cellular activity.
C8HLess potent-Removal of the C8-bromo group generally leads to reduced activity.

Key SAR Insights for PI3K/mTOR Inhibition:

  • Substitutions at the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine core significantly influence the inhibitory activity against PI3Kα.[3]

  • A halogen at the C8 position, such as bromine, appears to be beneficial for potent anti-proliferative activity in cancer cell lines.[3]

  • The development of potent PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyridine scaffold has been successful, leading to compounds with significant in vivo tumor growth inhibition.

SAR in Neurodegenerative Disease: Targeting Beta-Amyloid Plaques

The aggregation of beta-amyloid (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Imidazo[1,2-a]pyridine derivatives have been developed as ligands for imaging these plaques.

Table 3: SAR of Imidazo[1,2-a]pyridine Derivatives as β-Amyloid Plaque Ligands

PositionSubstituentKi (nM)Key Observations
C24'-dimethylaminophenyl15This group is a critical structural component for high binding affinity.
C6Iodo15An iodine atom at this position provides excellent binding affinity.
C6Bromo10A bromo substituent at this position also results in high affinity.
C6Methyl638A methyl group at this position significantly reduces binding affinity.
C6N,N-dimethylamino339A dimethylamino group at this position leads to lower affinity.
C6Ethylthio<10A non-hydrophilic thioether group is well-tolerated and maintains high affinity.[4]
C6Cyano<10A cyano group at this position results in high affinity.[4]
C6Nitro<10A nitro group at this position also leads to high affinity.[4]
C6Hydrophilic thioetherReduced or abolishedIntroduction of hydrophilic thioether groups is detrimental to binding affinity.[4]

Key SAR Insights for β-Amyloid Plaque Binding:

  • The 2-(4'-dimethylaminophenyl) moiety is a key pharmacophore for high-affinity binding to Aβ aggregates.

  • The C6 position is a critical site for substitution. Halogens like iodine and bromine are well-tolerated and lead to high affinity.

  • Small, non-hydrophilic substituents such as ethylthio, cyano, and nitro at the C6 position can maintain or even enhance binding affinity.[4]

  • Conversely, hydrophilic groups at the C6 position are detrimental to binding, suggesting a hydrophobic binding pocket.[4]

SAR in Infectious Disease: Targeting Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-tuberculosis agents, with some targeting the QcrB subunit of the electron transport chain.

Table 4: SAR of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tuberculosis Agents

PositionSubstituentMIC (µM) against M. tuberculosis H37Rv[5]Key Observations
C2, C7DimethylVariesThe 2,7-dimethyl substitution is a common feature in potent analogs.
C3Carboxamide with biaryl ethers≤0.006Bulky and lipophilic biaryl ethers at this position lead to nanomolar potency.[5]
C3Carboxamide with polar groups0.4 - 0.9Some polar compounds retain good activity.[5]
C7Chloro (compared to methyl)5-fold decrease in activityReplacing the 7-methyl with a 7-chloro group diminishes activity.[5]

Key SAR Insights for Anti-Tuberculosis Activity:

  • The imidazo[1,2-a]pyridine-3-carboxamide scaffold is a potent pharmacophore against Mycobacterium tuberculosis.[5]

  • Large, lipophilic biaryl ethers attached to the C3-carboxamide lead to a dramatic increase in potency, with some compounds exhibiting low nanomolar MIC values.[5]

  • The substitution at the C7 position influences activity, with a methyl group being preferred over a chloro group.[5]

  • These compounds have shown excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.

c-Met Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, c-Met enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Beta-Amyloid Binding Assay

This competitive binding assay measures the affinity of test compounds for beta-amyloid aggregates using a radiolabeled ligand.

Materials:

  • Synthetic Aβ(1-40) or Aβ(1-42) peptides

  • [¹²⁵I]IMPY (radioligand)

  • Binding buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Pre-aggregate Aβ peptides by incubation at 37°C for a specified period.

  • In a reaction tube, add the pre-aggregated Aβ, a fixed concentration of [¹²⁵I]IMPY, and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a defined period to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.

Anti-Tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The Microplate Alamar Blue Assay (MABA) is a common method to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween 80

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth, while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

PI3K/mTOR Dual Inhibitor Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., T47D, HCT116)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a period of 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the SAR of imidazo[1,2-a]pyridine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->Dimerization Inhibition

Caption: Simplified HGF/c-Met signaling pathway.

Experimental_Workflow Synthesis Compound Synthesis (Imidazo[1,2-a]pyridine core) Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cellular_Assay Cell-Based Assays (e.g., Proliferation, Viability) Dose_Response->Cellular_Assay Lead_Optimization Lead Optimization (SAR-driven) Cellular_Assay->Lead_Optimization

Caption: General workflow for SAR-driven drug discovery.

References

A Comparative Guide to the Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic route for 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. By offering a detailed comparison with a potential alternative, this document aims to equip researchers with the necessary information to make informed decisions for its efficient synthesis.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, in particular, serves as a crucial building block for the synthesis of novel drug candidates. The validation of an efficient and reliable synthetic route is paramount for its consistent and scalable production. This guide outlines a primary two-step synthetic pathway and compares it with a hypothetical one-step alternative, presenting detailed experimental protocols and a quantitative analysis of expected outcomes.

Proposed Synthetic Routes

Two primary synthetic strategies are evaluated for the preparation of this compound:

  • Route 1 (Two-Step Synthesis): This involves the initial synthesis of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate followed by its hydrolysis to the target carboxylic acid.

  • Route 2 (One-Step Synthesis): This direct approach involves the reaction of 2-amino-4-methoxypyridine with bromopyruvic acid.

A visual representation of the overall synthetic workflow is provided below.

Synthetic Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis A1 2-Amino-4- methoxypyridine C1 Ethyl 7-methoxyimidazo[1,2-a]- pyridine-2-carboxylate A1->C1 Step 1a: Condensation B1 Ethyl 3-bromo- 2-oxopropionate B1->C1 D1 7-Methoxyimidazo[1,2-a]- pyridine-2-carboxylic acid C1->D1 Step 1b: Hydrolysis A2 2-Amino-4- methoxypyridine C2 7-Methoxyimidazo[1,2-a]- pyridine-2-carboxylic acid A2->C2 Direct Condensation B2 Bromopyruvic acid B2->C2

Caption: Overall workflow for the two proposed synthetic routes.

Comparative Data

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The data for Route 1 is based on analogous reactions reported in the literature, while the data for Route 2 is projected based on similar chemical transformations.

ParameterRoute 1 (Two-Step)Route 2 (One-Step)
Overall Yield ~39-55%Expected to be lower, ~30-40%
Purity High, purification at two stagesModerate, potential for more side products
Reaction Time Longer (two separate reactions)Shorter (single reaction)
Scalability More established and predictablePotentially less predictable on a larger scale
Starting Materials 2-Amino-4-methoxypyridine, Ethyl 3-bromo-2-oxopropionate2-Amino-4-methoxypyridine, Bromopyruvic acid
Reagents & Solvents Ethanol, KHCO3, HClEthanol

Experimental Protocols

Route 1: Two-Step Synthesis

This route is based on established procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Step 1a: Synthesis of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Route 1a Workflow start Start reactants Mix 2-amino-4-methoxypyridine and ethyl 3-bromo-2-oxopropionate in ethanol start->reactants reflux Reflux the mixture reactants->reflux cool Cool to room temperature reflux->cool basify Add KHCO3 solution cool->basify precipitate Collect precipitate by filtration basify->precipitate wash Wash with water precipitate->wash dry Dry the product wash->dry product Ethyl 7-methoxyimidazo[1,2-a]- pyridine-2-carboxylate dry->product

Caption: Experimental workflow for the synthesis of the ethyl ester intermediate.

Procedure:

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in absolute ethanol, add ethyl 3-bromo-2-oxopropionate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of potassium bicarbonate (KHCO3) until the pH is approximately 8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate.

  • The expected yield is approximately 53% based on analogous reactions.[1]

Step 1b: Hydrolysis to this compound

Route 1b Workflow start Start dissolve Dissolve ethyl ester in concentrated HCl start->dissolve reflux Reflux the mixture dissolve->reflux cool Cool to room temperature reflux->cool neutralize Adjust pH to ~4-5 with NaOH cool->neutralize precipitate Collect precipitate by filtration neutralize->precipitate wash Wash with water precipitate->wash dry Dry the product wash->dry product 7-Methoxyimidazo[1,2-a]- pyridine-2-carboxylic acid dry->product Route 2 Workflow start Start reactants Mix 2-amino-4-methoxypyridine and bromopyruvic acid in ethanol start->reactants reflux Reflux the mixture reactants->reflux cool Cool to room temperature reflux->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash with ethanol precipitate->wash dry Dry the product wash->dry product 7-Methoxyimidazo[1,2-a]- pyridine-2-carboxylic acid dry->product

References

Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylic Acids in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various imidazo[1,2-a]pyridine-2-carboxylic acid derivatives. The following sections detail their cytotoxic effects across a range of cancer cell lines, outline the experimental protocols used for their evaluation, and explore their mechanism of action through key signaling pathways.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine-2-carboxylic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below is compiled from multiple studies and summarized for comparative analysis.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
HB Series
HB9A549Lung Carcinoma50.56Cisplatin53.25
HB10HepG2Liver Carcinoma51.52Cisplatin54.81
IP Series
IP-5HCC1937Breast Cancer45--
IP-6HCC1937Breast Cancer47.7--
IP-7HCC1937Breast Cancer79.6--
Compound 6
Compound 6A375Melanoma9.7 - 44.6--
Compound 6WM115Melanoma9.7 - 44.6--
Compound 6HeLaCervical Cancer9.7 - 44.6--

Note: The IC50 values for the "HB" series were determined after a 24-hour exposure.[1] The IC50 values for the "IP" series and "Compound 6" were determined after a 48-hour treatment. The range for "Compound 6" reflects its activity across the different cell lines tested.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight to permeabilize the cell membrane.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Detection (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Protein Extraction: After treatment with the compounds, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Mechanism of Action: Signaling Pathway Analysis

Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently identified target.[5]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the proposed mechanism of action where imidazo[1,2-a]pyridine derivatives inhibit the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 Imidazo Imidazo[1,2-a]pyridine -2-carboxylic acids Imidazo->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 activates Bax Bax (pro-apoptotic) Akt->Bax inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of novel imidazo[1,2-a]pyridine-2-carboxylic acid derivatives as potential anti-cancer agents.

Experimental_Workflow Start Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening Initial Cytotoxicity Screening (MTT Assay) Start->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Western Blot) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Conclusion Lead Compound Identification CellCycle->Conclusion Apoptosis->Conclusion Signaling->Conclusion

Caption: A standard workflow for evaluating the anticancer properties of novel compounds.

References

Safety Operating Guide

Proper Disposal of 7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a compound belonging to the pyridine derivative family, it is essential to handle it as hazardous waste, adhering to strict disposal protocols. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with general practices for related chemical structures.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1][4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.[2][3]
Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2][3] The absorbed material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[3]

  • Large Spills: In the case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1][4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should be kept separate from other incompatible waste, particularly strong oxidizing agents and acids.[1][3]

  • Waste Collection:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4]

    • The container must be made of a material compatible with the chemical.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The full chemical name, "this compound," must be written on the label.[4]

    • Indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat and sources of ignition.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[5]

Quantitative Disposal Guidelines
ParameterGeneral GuidelineRemarks
pH for Neutralization While some dilute, simple carboxylic acids may be neutralized to a pH of 7-9 for drain disposal, this is not recommended for this compound.[4]Due to the hazardous nature of the imidazo[1,2-a]pyridine moiety, neutralization for sewer disposal is not advised without explicit approval from your EHS department. All waste should be collected as hazardous.
Concentration Limits Not defined for this specific compound. All concentrations should be treated as hazardous waste.Local and federal regulations may have specific reporting thresholds for certain hazardous constituents.
Incineration Temperature 820°C - 1,600°C for rotary kiln incineration of pyridine-containing waste.[5]This is the standard operational range for the effective destruction of such hazardous organic compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid, Liquid, or Contaminated Material) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Wear appropriate PPE ppe_check->wear_ppe No segregate Segregate waste from incompatible materials (Strong Oxidizers, Acids) ppe_check->segregate Yes wear_ppe->ppe_check collect Collect in a designated, sealed, and compatible hazardous waste container segregate->collect label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazard Information collect->label_container store Store in a secure, well-ventilated satellite accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.